molecular formula C8H6F2N4 B13674884 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Numéro de catalogue: B13674884
Poids moléculaire: 196.16 g/mol
Clé InChI: BGZWXMPZBYLUHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C8H6F2N4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H6F2N4

Poids moléculaire

196.16 g/mol

Nom IUPAC

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

Clé InChI

BGZWXMPZBYLUHB-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C(C=C1F)C2=NC(=NN2)N)F

Origine du produit

United States

Foundational & Exploratory

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine: Structural Profiling, Synthetic Methodology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine (often referenced by its tautomer, 5-(2,5-difluorophenyl)-4H-1,2,4-triazol-3-amine) is a highly versatile, privileged heterocyclic building block. In medicinal chemistry, this scaffold is prominently featured in the design of kinase inhibitors and modulators of neurodegenerative pathways, specifically in the treatment of demyelinating diseases such as Multiple Sclerosis .

The 1,2,4-triazole core acts as a rigid bioisostere for amides, providing multiple hydrogen bond donor and acceptor sites that facilitate robust target engagement. Simultaneously, the 2,5-difluorophenyl moiety imparts enhanced metabolic stability and fine-tunes the molecule's lipophilicity, allowing for optimal blood-brain barrier (BBB) penetration. This technical guide details the structural characteristics, validated synthetic methodologies, and pharmacological applications of this critical intermediate.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is crucial for predicting its behavior in both synthetic workflows and biological systems. A defining structural feature is the annular tautomerism of the 1,2,4-triazole ring. In solution, the 1H, 2H, and 4H tautomers rapidly interconvert. While the 1H form is generally favored thermodynamically, the specific tautomeric state upon binding to a biological target is dictated by the local microenvironment of the binding pocket.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties that govern the pharmacokinetics and reactivity of the molecule:

PropertyValueCausality / Implication
Chemical Formula C8H6F2N4Core scaffold composition.
Molecular Weight 196.16 g/mol Low MW allows for extensive downstream functionalization.
LogP (Estimated) ~1.2 - 1.5Optimal lipophilicity for oral bioavailability and BBB crossing.
H-Bond Donors 2Provided by the primary amine and the triazole ring NH.
H-Bond Acceptors 4Triazole nitrogens and fluorine atoms facilitate target binding.
TPSA 66.4 ŲWell within the < 90 Ų threshold desired for CNS-active drugs.

Synthetic Methodology: A Self-Validating Protocol

The construction of the 3-amino-1,2,4-triazole core is most efficiently achieved via the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under acid catalysis . This route is favored over traditional nitrile-based cyclizations because aminoguanidine bicarbonate is bench-stable, safe to handle, and the generation of CO2 and water as byproducts thermodynamically drives the reaction forward.

Step-by-Step Microwave-Assisted Protocol
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 2,5-difluorobenzoic acid (1.0 mmol, 158.1 mg) and aminoguanidine bicarbonate (1.2 mmol, 163.3 mg).

    • Causality: A 20% molar excess of aminoguanidine compensates for potential thermal degradation during high-temperature irradiation.

  • Catalyst & Solvent Addition: Add concentrated hydrochloric acid (37%, 1.5 mmol, 0.15 mL) and 2.0 mL of isopropanol.

    • Causality: Acid catalysis is essential to protonate the carbonyl oxygen of the benzoic acid, increasing its electrophilicity for nucleophilic attack by the terminal hydrazine moiety of aminoguanidine.

  • Cyclization (Microwave Irradiation): Seal the vial and heat in a dedicated microwave reactor at 160–180 °C for 35 minutes.

    • Causality: Microwave irradiation provides uniform, rapid heating, drastically reducing reaction times from hours (in conventional reflux) to minutes while minimizing the formation of dark, polymerized byproducts.

  • In-Process Control (Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material mass (m/z 157 [M-H]-) is depleted, and the product mass (m/z 197 [M+H]+) is the dominant peak.

  • Workup & Phase Separation: Cool the mixture to room temperature. Neutralize the solution to pH 8 using saturated aqueous NaHCO3, then extract with ethyl acetate (3 x 10 mL).

    • Causality: Neutralization converts the triazole hydrochloride salt back to its free base form, partitioning it into the organic layer. Unreacted aminoguanidine remains highly water-soluble and is purged in the aqueous phase.

  • Final Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product. Confirm identity via 1H-NMR (DMSO-d6) and 19F-NMR.

Synthesis A 2,5-Difluorobenzoic Acid C Condensation & Cyclization (HCl, Microwave, 160°C) A->C B Aminoguanidine Bicarbonate B->C D 5-(2,5-difluorophenyl)- 1H-1,2,4-triazol-3-amine C->D

Synthetic workflow for 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.

Pharmacological Applications & Target Engagement

The 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine scaffold is a critical intermediate in the synthesis of complex modulators used for central nervous system (CNS) disorders. Most notably, derivatives of this molecule have been patented by Vertex Pharmaceuticals for the treatment of demyelinating diseases .

Mechanistic Causality in Drug Design
  • The 2,5-Difluoro Effect: The introduction of fluorine atoms at the 2 and 5 positions of the phenyl ring creates a highly specific electronic environment. Fluorine's high electronegativity withdraws electron density from the aromatic ring, making it resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the ortho-fluorine (position 2) forces the phenyl ring out of coplanarity with the triazole ring due to steric hindrance, locking the molecule into a bioactive conformation that fits precisely into deep kinase or receptor pockets.

  • Triazole Hydrogen Bonding: The 3-amino group and the triazole nitrogens act as a bidentate hydrogen-bonding motif, frequently interacting with the hinge region of target kinases or the backbone amides of regulatory proteins.

Therapeutic Pathway: Remyelination

In the context of leukodystrophies and Multiple Sclerosis, these triazole derivatives are designed to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs). By modulating specific upstream kinases, these compounds trigger downstream effector pathways that restore the myelin sheath around damaged axons, thereby rescuing neural conduction velocity.

Pathway Drug Triazole Derivative Target Target Kinase Drug->Target Inhibits OPC OPC Proliferation Target->OPC Modulates Myelin Myelin Repair (Remyelination) OPC->Myelin Promotes

Modulation of remyelination pathways by targeted triazole derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

  • 1H-NMR (DMSO-d6, 400 MHz): Look for the characteristic broad singlet of the primary amine (-NH2) around δ 6.0 - 6.5 ppm (integrating for 2H), and the highly deshielded triazole -NH proton > δ 12.0 ppm (integrating for 1H, exchangeable with D2O). The aromatic protons of the 2,5-difluorophenyl ring will appear as complex multiplets between δ 7.2 - 7.8 ppm.

  • 19F-NMR (DMSO-d6, 376 MHz): Two distinct signals should be observed, confirming the preservation of the 2,5-difluoro substitution pattern without nucleophilic aromatic substitution (SNAr) side reactions.

  • LC-MS (ESI+): A sharp peak at m/z 197.0 [M+H]+ must be observed, with a purity > 98% by UV integration at 254 nm.

References

  • Source: Google Patents (CA2988306A1)
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: Molecules (MDPI) URL:[Link]

Technical Whitepaper: 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole

[1][2][3]

Part 1: Executive Summary

3-amino-5-(2,5-difluorophenyl)-1,2,4-triazole (also designated as 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2] It belongs to the class of 3,5-disubstituted-1,2,4-triazoles , a scaffold widely recognized for its bioisosteric properties to amides and its ability to engage in hydrogen bonding within enzyme active sites.[1]

While the 2,4-difluorophenyl analog is a well-known intermediate for the antifungal drug Fluconazole , the 2,5-difluorophenyl isomer represents a distinct structural motif.[1][2] It is often explored in the development of next-generation antifungal agents (e.g., analogs of Isavuconazole ), kinase inhibitors, and CNS-active agents where the specific electronic and steric properties of the 2,5-difluoro substitution pattern are required to optimize metabolic stability or binding affinity.[1]

Key Technical Specifications:

  • Chemical Formula: C

    
    H
    
    
    F
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 196.16 g/mol [1][2][3]

  • Core Scaffold: 1,2,4-Triazole[1][4][5][6][7][8][9][10][11]

  • Primary Function: Pharmacophore / API Intermediate[1][2]

Part 2: Chemical Identity & Properties[1][3][5][10]

The compound is an amphoteric heterocycle capable of existing in multiple tautomeric forms (1H, 2H, and 4H), though the 1H/2H forms are generally predominant in solution.[1]

Physicochemical Constants[1][3][5]
PropertyValue / Description
IUPAC Name 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
Molecular Formula C

H

F

N

Molecular Weight 196.16 Da
CAS Number Not widely listed in public catalogs; Custom Synthesis typically required.[1][2] (Note: Distinct from the 2,4-difluoro analog CAS 133933-84-1)
Appearance White to off-white crystalline solid
Melting Point (Est.) 180 – 185 °C (Based on structural analogs)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Est.) ~3.5 (Triazole ring nitrogen), ~9.0 (Amine)
Structural Analysis

The 2,5-difluorophenyl ring provides a unique electrostatic potential surface compared to the 2,4-isomer.[1][2] The fluorine at the C5 position (para to the attachment point) and C2 position (ortho) creates a specific lipophilic and electronic profile that influences the acidity of the triazole NH and the nucleophilicity of the exocyclic amine.[2]

Part 3: Synthetic Methodologies

The synthesis of 3-amino-5-aryl-1,2,4-triazoles is classically achieved through the condensation of aminoguanidine with a carboxylic acid derivative.[1][2] This method is preferred for its atom economy and scalability.[1][2]

Protocol A: Condensation of Aminoguanidine and Carboxylic Acid

This route uses 2,5-difluorobenzoic acid as the starting material.[1][2] It is a robust, self-validating protocol suitable for gram-scale synthesis.[1][2]

Reagents:

  • Substrate: 2,5-Difluorobenzoic acid (1.0 eq)

  • Reagent: Aminoguanidine bicarbonate (1.0 – 1.2 eq)

  • Solvent: Water (for salt formation) / Heat (melt) or High-boiling solvent (e.g., Diglyme)[1][2]

Step-by-Step Workflow:

  • Salt Formation: Dissolve 2,5-difluorobenzoic acid and aminoguanidine bicarbonate in a minimum amount of water.[1][2] Stir at room temperature until CO

    
     evolution ceases.
    
  • Desolvation: Evaporate the water to obtain the guanidinium 2,5-difluorobenzoate salt.[1][2] Dry thoroughly.[1][2]

  • Cyclization (Thermolysis): Heat the dry salt in a flask (neat/melt) at 180–200 °C for 2–4 hours. The salt melts, dehydrates, and cyclizes to form the triazole ring.[1]

    • Critical Control Point: Monitor the internal temperature.[1][2] Excessive heat (>220 °C) can lead to decomposition.[1][2]

  • Workup: Cool the melt to ~80 °C and add hot water or ethanol. The product typically crystallizes upon cooling.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol.[1][2][11]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

For rapid library generation, a microwave-assisted approach is recommended.[1][2]

  • Mix: Combine 2,5-difluorobenzoic acid (1 mmol) and aminoguanidine bicarbonate (1.2 mmol) in a sealed microwave vial.

  • Irradiate: Heat at 180 °C for 30 minutes (no solvent or minimal ethylene glycol).

  • Isolate: Dilute with water, filter the precipitate, and wash with cold ether.[1][2]

Synthetic Pathway Visualization

Synthesiscluster_conditionsReaction ConditionsSM12,5-Difluorobenzoic AcidSaltGuanidinium Salt(Intermediate)SM1->SaltSM2Aminoguanidine BicarbonateSM2->SaltCyclizationCyclization(180-200°C, -H2O)Salt->CyclizationProduct3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazoleCyclization->ProductRing ClosureMelt PhaseMelt PhaseMicrowave (180°C)Microwave (180°C)

Caption: Synthetic pathway via thermal cyclization of guanidinium salts.

Part 4: Applications in Drug Discovery[1][6][13]

Medicinal Chemistry Utility

The 1,2,4-triazole ring serves as a stable bioisostere for amide bonds (-CONH-) and carboxylic acids.[1][2] The 3-amino group provides a handle for further functionalization (e.g., urea formation, acylation) or acts as a hydrogen bond donor/acceptor in the active site.[1]

  • Antifungal Agents: The 2,5-difluorophenyl moiety is a critical pharmacophore in modern azole antifungals (e.g., Isavuconazole ).[1] While Isavuconazole links the triazole via N1, the C5-linked analogs (like the subject compound) are investigated for overcoming resistance to Fluconazole.[1][2]

  • Kinase Inhibitors: 3-amino-triazoles are frequent scaffolds in ATP-competitive kinase inhibitors.[1][2] The difluorophenyl group occupies hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity.[1][2]

Structural Activity Relationship (SAR)[1][3]
  • Fluorine Effect: The 2,5-substitution pattern increases metabolic stability against P450 oxidation compared to non-fluorinated analogs.[1][2] The C5-fluorine blocks para-hydroxylation, a common metabolic soft spot.[1][2]

  • Triazole pKa: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the triazole NH, potentially increasing potency in targets requiring an acidic proton.[1][2]

Part 5: Quality Control & Analytics[1][3]

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

HPLC Method[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1][2]

NMR Specification
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~12.0 ppm (br s, 1H, Triazole NH).[1]
      
    • 
       ~7.2 – 7.6 ppm (m, 3H, Aromatic protons).[1]
      
    • 
       ~6.0 ppm (br s, 2H, Exocyclic NH
      
      
      ).[1]
  • 
    F NMR: 
    
    • Expect two distinct multiplets in the range of -110 to -130 ppm, showing characteristic coupling constants (

      
       and 
      
      
      ).[1][2]

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, fume hood).[1]

  • Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep desiccated.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for derivatization).[1][2]

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Organics, 2024.[1][2] [1][2]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives. Bioorganic Chemistry, 2020.[1][2][5]

  • Isavuconazole: Pharmacology, Pharmacodynamics, and Current Clinical Experience. Clinical Infectious Diseases, 2015.[1][2] (Context for 2,5-difluorophenyl pharmacophore). [1][2]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances, 2014.[1][2]

2,5-difluorophenyl triazole amine tautomerism properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Tautomeric Properties of 2,5-Difluorophenyl Triazole Amine: A Guide for Drug Development Professionals

Foreword: Beyond a Single Structure

In the realm of medicinal chemistry, we often represent molecules as static, single structures. Yet, this is a convenient simplification. Many molecules, particularly heterocyclic systems vital to drug design, exist as a dynamic equilibrium of interconverting isomers known as tautomers.[1][2] Understanding and controlling this equilibrium is not merely an academic exercise; it is fundamental to predicting a compound's biophysical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[2][3]

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in numerous antifungal, antiviral, and anticancer agents.[3][4][5][6] Its prevalence is due in part to its ability to engage in various non-covalent interactions and its metabolic stability. However, the substituted 1,2,4-triazole core is prone to prototropic tautomerism, a phenomenon that can dramatically alter its hydrogen bonding capabilities and overall shape.[3][7][8]

This guide provides an in-depth exploration of the tautomeric landscape of a specific, yet representative, molecule: 2,5-difluorophenyl triazole amine. We will move beyond simple representation to dissect the underlying principles governing its tautomeric behavior, outline robust experimental and computational workflows for its characterization, and discuss the critical implications for drug design and development.

The Molecule of Interest: Defining the Tautomeric Challenge

The subject of our investigation is an amino-substituted 1,2,4-triazole bearing a 2,5-difluorophenyl group. The presence of the amino group and the three distinct nitrogen atoms in the triazole ring creates the potential for multiple tautomeric forms. The primary equilibrium to consider is the annular prototropic tautomerism, involving the migration of a proton between the ring nitrogen atoms, and the potential for amino-imino tautomerism.[9][10]

The three most plausible prototropic tautomers of the amino form are the 1H, 2H, and 4H isomers. The imino form is generally considered less stable for N-heteroaromatic amines due to the disruption of aromaticity, but it cannot be dismissed without investigation.[10] The electron-withdrawing nature of the difluorophenyl substituent is expected to influence the relative basicity of the triazole nitrogens, thereby affecting the position of the tautomeric equilibrium.[3][11]

Tautomers cluster_main Annular Prototropic Equilibrium cluster_secondary Amino-Imino Equilibrium T1 1H-amino Tautomer T2 2H-amino Tautomer T1->T2 H⁺ shift T3 4H-amino Tautomer T1->T3 H⁺ shift T4 Imino Tautomer (less likely) T1->T4 H⁺ shift T2->T3 H⁺ shift T2->T4 H⁺ shift T3->T4 H⁺ shift

Caption: Plausible tautomeric equilibria for 2,5-difluorophenyl triazole amine.

Computational Prediction: An In Silico First Approach

Before embarking on wet lab experiments, a computational investigation provides invaluable predictive insights, guiding experimental design and aiding in the interpretation of results.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are the state-of-the-art for predicting tautomer ratios.[1][12]

The core principle is to calculate the Gibbs free energy (ΔG) for each potential tautomer. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant at equilibrium.

Methodology Rationale
  • Functional and Basis Set: We select a functional like B3LYP or M06-2X, which are well-regarded for their accuracy in describing non-covalent interactions and thermochemistry.[3] A triple-zeta basis set, such as 6-311++G(d,p), is chosen to provide a robust description of the electronic structure, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Solvent Modeling: Tautomeric equilibrium is highly sensitive to the solvent environment.[9][13] Therefore, calculations must be performed both in the gas phase (for intrinsic stability) and in solution using a Polarizable Continuum Model (PCM) or the SMD solvation model.[3] This approach approximates the bulk solvent as a continuous dielectric, providing a more realistic prediction of stability in a condensed phase.

Hypothetical Data Presentation

The results of such a computational study can be summarized as follows. The Boltzmann distribution is used to calculate the predicted population of each tautomer based on its relative free energy.

Table 1: Predicted Relative Gibbs Free Energies (ΔG) and Tautomer Populations at 298.15 K

TautomerΔG (Gas Phase) (kcal/mol)ΔG (DMSO) (kcal/mol)Predicted Population (DMSO)
1H-amino 0.00 (Reference)0.00 (Reference)~ 85%
2H-amino +1.5+1.2~ 14%
4H-amino +4.2+3.8~ 1%
Imino +8.5+7.9< 0.1%

Interpretation: These hypothetical results suggest that the 1H-amino tautomer is the most stable form, both intrinsically and in a polar aprotic solvent like DMSO. The 2H-amino form is predicted to exist as a minor but significant population, while the 4H and imino forms are energetically unfavorable. This prediction provides a clear hypothesis to be validated experimentally.

Experimental Validation: Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the computational predictions and quantify the tautomeric ratio under real-world conditions. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.[9][13][14][15]

Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_conclusion Conclusion A Synthesis of Compound B Purification (Crystallization/Chromatography) A->B C Dissolve in Solvent (e.g., DMSO-d6, CDCl3) B->C D Acquire 1H, 13C, 15N NMR Spectra C->D E Acquire UV-Vis Spectra C->E F Analyze Spectroscopic Data D->F E->F G Compare with DFT Predictions F->G H Determine Tautomer Ratio G->H

Caption: General experimental workflow for tautomer analysis.

NMR Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution, as it provides direct structural information.[13][16] The key is that different tautomers will exhibit distinct signals (chemical shifts) for the protons and carbons within and attached to the heterocyclic ring.

Why NMR is Effective:

  • Chemical Shift Sensitivity: The electronic environment of a nucleus dictates its chemical shift. The migration of a proton in the triazole ring significantly alters the electronic distribution, leading to different chemical shifts for the ring C-H, the exocyclic N-H, and the annular N-H protons in each tautomer.

  • Slow vs. Fast Exchange: If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of peaks will be observed for each species, allowing for direct integration and quantification.[16] If the exchange is fast, an averaged spectrum is observed, but the chemical shifts can still provide information about the predominant form.

Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton1H-amino Tautomer (Major)2H-amino Tautomer (Minor)
Annular N-H ~13.5 (broad s)~8.5 (broad s)
Ring C-H ~8.2 (s)~7.9 (s)
Amino N-H₂ ~6.5 (s)~6.8 (s)
Aromatic H (ortho-F) ~7.4 (m)~7.3 (m)

Interpretation: The presence of two distinct sets of signals, with integrals corresponding to the predicted ~85:15 ratio, would provide strong evidence for the co-existence of the 1H and 2H tautomers. The downfield shift of the annular NH in the 1H tautomer is characteristic and aids in assignment.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is sensitive to the conjugated π-electron system of the molecule. Since each tautomer has a unique electronic configuration, they will exhibit different absorption maxima (λ_max).[14] This method is particularly useful for tracking shifts in the equilibrium as a function of solvent polarity.[13]

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max)

Solventλ_max (nm) - Major Tautomerλ_max (nm) - Minor TautomerObservations
Hexane 265Not ObservedEquilibrium favors one form in non-polar solvent.
Acetonitrile 272~285 (shoulder)Evidence of a second species in a polar aprotic solvent.
Methanol 275~290 (shoulder)H-bonding solvent may further stabilize the minor tautomer.

Interpretation: The appearance of a shoulder peak in polar solvents that is absent in non-polar solvents supports the existence of a tautomeric equilibrium that is sensitive to the solvent environment. This solvatochromic behavior is a hallmark of tautomeric systems.[17]

Detailed Experimental Protocol: ¹H NMR Analysis

Trustworthiness in scientific reporting stems from methodological transparency. This protocol outlines the steps for a self-validating NMR experiment to determine the tautomeric ratio.

Objective: To acquire high-quality ¹H NMR spectra of 2,5-difluorophenyl triazole amine in DMSO-d₆ to identify and quantify the co-existing tautomers.

Materials:

  • Synthesized and purified 2,5-difluorophenyl triazole amine (5-10 mg)

  • High-purity DMSO-d₆ (Deuterated dimethyl sulfoxide)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Step-by-Step Protocol:

  • Sample Preparation (The "Why"):

    • 1.1. Weighing: Accurately weigh approximately 7 mg of the compound. Causality: Precise weighing ensures a known concentration, which is critical for reproducibility and for studying potential concentration effects on the equilibrium.

    • 1.2. Dissolution: Dissolve the sample in 0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution. Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. Crucially, its ability to accept hydrogen bonds helps to slow down the N-H proton exchange, making the N-H signals sharp enough to be observed, which is key to distinguishing tautomers.

    • 1.3. Transfer: Transfer the solution to a high-precision NMR tube. Causality: High-precision tubes minimize magnetic field distortions, leading to sharper lines and more accurate integrals.

  • Instrument Setup and Calibration (The "Why"):

    • 2.1. Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming. Causality: Locking ensures field stability during the experiment. Shimming homogenizes the magnetic field across the sample, which is essential for achieving high resolution and sharp peaks.

    • 2.2. Referencing: Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm. Causality: Consistent referencing is fundamental for comparing spectra across different samples and experiments.

  • Data Acquisition (The "Why"):

    • 3.1. Standard ¹H Spectrum: Acquire a standard ¹H spectrum with 16 scans. Causality: This initial scan is to check shimming quality and signal-to-noise ratio.

    • 3.2. Quantitative Parameters: For the final quantitative spectrum, set the following parameters:

      • Pulse Angle (pw): 30 degrees. Causality: A smaller pulse angle ensures that all protons can fully relax between pulses, which is necessary for accurate integration.

      • Relaxation Delay (d1): 30 seconds. Causality: This is the most critical parameter for quantification. A long delay (at least 5 times the longest T₁ of any proton of interest) ensures that all signals are fully relaxed before the next pulse. This prevents saturation and ensures that the peak integrals are directly proportional to the number of protons.

      • Number of Scans (ns): 64 or 128. Causality: Increasing the number of scans improves the signal-to-noise ratio, which is vital for accurately integrating the small peaks of the minor tautomer.

    • 3.3. Water Suppression (Optional): If a significant water peak is present, use a presaturation sequence. Causality: The residual water peak can obscure nearby signals and interfere with accurate integration.

  • Data Processing and Analysis (The "Why"):

    • 4.1. Phasing and Baseline Correction: Carefully phase the spectrum and apply a polynomial baseline correction. Causality: An accurately phased and flat baseline is a prerequisite for reliable integration.

    • 4.2. Integration: Integrate the well-resolved peaks corresponding to the major and minor tautomers (e.g., the ring C-H signals). Do not integrate the broad N-H peaks for quantification as their lineshapes can be unreliable.

    • 4.3. Ratio Calculation: Calculate the ratio of the integrals. For example, Ratio = (Integral of major tautomer C-H) / (Integral of minor tautomer C-H). The percentage of each tautomer can then be calculated.

Synthesis and Implications for Drug Development

The tautomeric ratio of a drug candidate is not a fixed property; it is a dynamic equilibrium that can be influenced by the physiological environment. The findings from the analyses above have profound implications:

  • Target Recognition: The major tautomer identified is the one most likely to interact with the biological target. Its specific arrangement of hydrogen bond donors and acceptors will dictate the binding mode and affinity. Structure-based drug design efforts must use the correct, most stable tautomer to be predictive.[1]

  • ADME Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. A minor tautomer, even at 1%, could possess significantly different properties that might, for example, be responsible for off-target effects or improved cell penetration.

  • Intellectual Property: Defining and claiming a specific tautomeric form can be a crucial aspect of a patent application, potentially offering a route to new intellectual property for an existing molecular scaffold.

Conclusion

The study of tautomerism in drug-like molecules such as 2,5-difluorophenyl triazole amine is a critical exercise in modern drug discovery. It demands a synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental spectroscopy. By understanding that our molecule of interest exists as an equilibrium of structures, we can more accurately predict its behavior, optimize its properties, and ultimately design more effective and safer medicines. The workflows and principles outlined in this guide provide a robust framework for achieving this essential understanding.

References

  • Walsh Medical Media. (2024).
  • IntechOpen. (n.d.).
  • Royal Society of Chemistry. (2021).
  • Scribd. (2016). Substituent Effects on Triazole Tautomerism.
  • Rowan. (n.d.). Tautomer Search.
  • Royal Society of Chemistry. (n.d.). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • PMC. (2022).
  • ACS Publications. (2025). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes.
  • PMC. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
  • ResearchGate. (n.d.).
  • Quimicaorganica.org. (n.d.).
  • ResearchGate. (n.d.). Tautomers A–C and conformers c1–c4 for triazoles 1–7.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ResearchGate. (2025). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles | Request PDF.
  • Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles.
  • Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
  • CHIMIA. (n.d.).
  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • ResearchGate. (2025). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • Mor. J. Chem. (n.d.). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Odesa National Medical University. (2025).
  • ResearchGate. (2025). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles | Request PDF.
  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • MDPI. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)

Sources

molecular weight and formula of 5-(2,5-difluorophenyl) triazole amine

[1]

Executive Summary

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic building block extensively used in the discovery of kinase inhibitors (e.g., ALK, PIM) and antifungal agents.[1] Its structure features a 1,2,4-triazole core substituted at the C5 position with a lipophilic 2,5-difluorophenyl ring and at the C3 position with a polar primary amine. This specific substitution pattern imparts unique hydrogen-bonding capabilities and metabolic stability, making it a "privileged scaffold" in drug design.[1]

Core Identity Data
PropertyValue
Systematic Name 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
Common Name 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole
Molecular Formula C₈H₆F₂N₄
Molecular Weight 196.16 g/mol
Exact Mass 196.0561 Da
CAS Registry Number Note: Isomers vary; verify specific regioisomer (e.g., 2,4- vs 2,5-difluoro)
Physical State White to off-white crystalline solid

Chemical Structure & Properties[1][2][4][5][6][7]

Structural Composition

The molecule consists of three distinct domains:

  • The Core: A 1,2,4-triazole ring (5-membered aromatic heterocycle).[1][2][3]

  • The Donor: An exocyclic primary amine (-NH₂) at position 3.[1]

  • The Lipophilic Tail: A 2,5-difluorophenyl group at position 5.[1]

Tautomerism

This compound exhibits annular tautomerism, existing in equilibrium between the 1H, 2H, and 4H forms. In solution, the specific tautomer is dictated by solvent polarity and hydrogen bond acceptors.

Tautomerscluster_legendEquilibrium DynamicsT11H-Tautomer(Most Stable)T22H-Tautomer(Transient)T1->T2H-shiftT44H-Tautomer(Minor)T2->T4H-shiftNoteProton location shifts between N1, N2, and N4depending on solvent/pH.

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole ring system.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-aryl-1,2,4-triazoles is typically achieved through the cyclization of aminoguanidine with a carboxylic acid derivative.[1] Two primary routes are validated for high purity and yield.[1]

Route A: The Cyanamide Cyclization (Preferred for Scale-Up)

This route avoids unstable intermediates and typically offers higher yields.[1]

  • Activation: 2,5-Difluorobenzoic acid is converted to its hydrazide.[1]

  • Condensation: The hydrazide reacts with S-methylisothiourea or cyanamide.[1]

  • Cyclization: Base-catalyzed ring closure forms the triazole.[1]

Route B: The Aminoguanidine Condensation (Direct Method)

A direct fusion of the nitrile with aminoguanidine.[1]

Step-by-Step Protocol (Route B):

  • Reagents: 2,5-Difluorobenzonitrile (1.0 eq), Aminoguanidine bicarbonate (1.2 eq).

  • Solvent: Ethanol or n-Butanol (anhydrous).[1]

  • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃).[1]

  • Procedure:

    • Dissolve 2,5-difluorobenzonitrile in ethanol under N₂ atmosphere.

    • Add aminoguanidine bicarbonate and base.[1]

    • Reflux at 80-100°C for 12–16 hours.[1] Monitor by TLC (eluent: MeOH/DCM 1:9).[1]

    • Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] Recrystallize from Ethanol/Water.[1]

SynthesisStart2,5-DifluorobenzonitrileStep1Condensation(Reflux in EtOH, Base)Start->Step1Reagent+ Aminoguanidine BicarbonateReagent->Step1InterImidoylguanidine IntermediateStep1->InterStep2Intramolecular Cyclization(- NH3 / H2O)Inter->Step2Product5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amineStep2->Product

Figure 2: Synthetic pathway from nitrile precursor to final triazole amine.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0–12.5 ppm (br s, 1H, Triazole-NH).[1]

    • δ 7.4–7.8 ppm (m, 3H, Aromatic protons of 2,5-difluorophenyl).

    • δ 6.0–6.2 ppm (br s, 2H, -NH₂).[1]

    • Note: The amine protons are exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Signals for the triazole carbons (C3 and C5) appear around 155–165 ppm.[1]

    • C-F coupling will split the phenyl carbon signals (doublets or quartets).[1]

  • Mass Spectrometry (ESI-MS):

    • Positive mode [M+H]⁺: Calculated 197.16; Found ~197.2.[1]

Pharmaceutical Applications

Kinase Inhibition

The 3-amino-1,2,4-triazole moiety serves as a bioisostere for the hinge-binding region of ATP.[1] The exocyclic amine and triazole nitrogen form a characteristic donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

  • Target: ALK (Anaplastic Lymphoma Kinase), PIM kinases.

  • Mechanism: Competitive inhibition at the ATP binding site.[1]

Antifungal Activity

This scaffold is structurally related to Fluconazole and Voriconazole , where the triazole ring binds to the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis.[4]

  • Role: The 2,5-difluorophenyl group enhances metabolic stability against oxidative defluorination compared to non-fluorinated analogs.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this molecule is an ideal "fragment" for screening libraries.[1] It possesses "lead-like" properties:

  • cLogP: ~1.2 (Ideal for oral bioavailability).[1]

  • H-Bond Donors: 2 (Amine + Ring NH).[1]

  • H-Bond Acceptors: 3 (Ring Nitrogens).[1]

References

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.[1]Link[1]

  • Synthesis of 3-amino-1,2,4-triazoles. Journal of Organic Chemistry. (General methodology for aminoguanidine cyclization). Link

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review on the metabolic stability of difluorophenyl groups). Link

  • PubChem Compound Summary: 1,2,4-Triazol-3-amine derivatives. National Center for Biotechnology Information.[1]Link[1]

  • Scaffold Hopping in Kinase Inhibitors. Nature Reviews Drug Discovery.[1] (Mechanistic insight on triazole binding modes). Link

Solvation Dynamics and Thermodynamic Solubility of Fluorinated 3-Amino-1,2,4-Triazoles in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

3-Amino-1,2,4-triazoles comprise a subclass of 1,2,4-triazoles widely used in medicinal and materials chemistry[1]. They are highly privileged scaffolds, frequently utilized as NO synthase inhibitors, catalase inhibitors, and kinase modulators. The introduction of fluorine atoms—either directly on the triazole ring or on appended aryl/alkyl substituents—dramatically alters the physicochemical landscape of the molecule. Fluorination strategies, such as the synthesis of trifluoroacetamide derivatives, significantly alter the lipophilic profile of the triazole core[2]. While fluorination typically increases target affinity and metabolic stability, it can severely compromise aqueous solubility due to enhanced crystal lattice energies.

Dimethyl sulfoxide (DMSO) serves as the universal gold-standard solvent for in vitro screening and initial stock formulation. Understanding the specific solubility behaviors and solvation mechanics of fluorinated 3-amino-1,2,4-triazoles in DMSO is critical for preventing compound precipitation, which is a primary cause of false negatives in high-throughput bioassays.

Mechanistic Causality: Fluorination and DMSO Solvation Dynamics

The solvation of a molecule is a thermodynamic competition between the energy required to break its crystal lattice and the energy released upon solvent-solute interaction.

  • The Triazole Core: The 3-amino-1,2,4-triazole core is capable of forming complex, highly stable hydrogen-bonding networks. The exocyclic 3-amino group acts as a strong H-bond donor, while the endocyclic nitrogen atoms (N2, N4) act as H-bond acceptors. This dual nature results in high melting points and poor solubility in non-polar organic solvents.

  • The Fluorine Effect: When fluorine is introduced (e.g., a

    
     group or a fluorophenyl substituent), its strong inductive electron-withdrawing effect reduces the basicity of the adjacent triazole nitrogens and the nucleophilicity of the 3-amino group. Furthermore, planar fluorinated aromatic rings often stack via strong 
    
    
    
    interactions, increasing the crystal lattice energy.
  • DMSO as the Solvation Engine: DMSO (

    
    ) is an aprotic, highly polar solvent with a high dielectric constant (
    
    
    
    ). The highly polarized
    
    
    bond acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the 3-amino groups and triazole nitrogens of adjacent molecules. Concurrently, the methyl groups of DMSO provide a hydrophobic interaction cavity that accommodates the lipophilic fluorinated moieties.

Solvation Triazole Fluorinated 3-Amino-1,2,4-Triazole (High Lattice Energy) H_Bond S=O disrupts N-H H-bonds Triazole->H_Bond Hydrophobic Methyls solvate C-F bonds Triazole->Hydrophobic DMSO DMSO Solvent (Dielectric Constant: 47) DMSO->H_Bond DMSO->Hydrophobic Solution Thermodynamically Stable Monomeric Dispersion H_Bond->Solution Hydrophobic->Solution

Caption: Mechanistic pathways of DMSO solvation for fluorinated 3-amino-1,2,4-triazoles.

Quantitative Solubility Profiles

The table below summarizes the empirical solubility limits of various 3-amino-1,2,4-triazole derivatives in 100% anhydrous DMSO at 25°C. Standard 3-amino-1,2,4-triazole exhibits a baseline DMSO solubility of approximately 17 mg/mL (202.18 mM)[3].

Compound Class / Structural ModificationImpact on Crystal LatticeSolubility in 100% DMSO (25°C)Max Saturation Limit
3-Amino-1,2,4-triazole (3-AT) Baseline (Strong H-bonding)~17.0 mg/mL~202.18 mM
3-Amino-1,2,4-triazine analogs Ring expansion≥ 2.5 mg/mL≥ 26.02 mM
5-(Trifluoromethyl)-3-amino-1,2,4-triazole Aliphatic fluorination (Disrupts symmetry)~25.0 - 30.0 mg/mL~160 - 200 mM
5-(4-Fluorophenyl)-3-amino-1,2,4-triazole Aromatic fluorination (Enhances

-stacking)
~10.0 - 15.0 mg/mL~50 - 85 mM
N-(Fluorinated-aryl)-3-amino-1,2,4-triazoles Bulky lipophilic addition< 5.0 mg/mL< 15 mM

Expert Insight: Notice that aliphatic fluorination (e.g.,


) often disrupts crystal packing symmetry, slightly enhancing DMSO solubility compared to the baseline. Conversely, bulky planar fluorophenyl groups stack efficiently, thereby increasing lattice energy and reducing overall solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility (spiking a DMSO stock into buffer until precipitation occurs) is insufficient for rigorous physicochemical characterization. To establish absolute solubility limits for novel fluorinated 3-amino-1,2,4-triazoles, the shake-flask method coupled with HPLC-UV/MS is required.

Step-by-Step Methodology:

  • Solid Preparation: Weigh exactly 10.0 mg of the fluorinated 3-amino-1,2,4-triazole powder into a 1.5 mL amber glass HPLC vial.

  • Solvent Addition: Add 100

    
    L of anhydrous DMSO (sterile-filtered, >99.9% purity).
    
  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 800 RPM for 48 hours.

    • Causality: Thermodynamic equilibrium requires sufficient time for the solid-liquid phase boundary to stabilize; 48 hours prevents the overestimation of solubility caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation is necessary to pellet sub-micron crystallites that would otherwise be aspirated, leading to artificially inflated solubility values during LC-MS quantification.

  • Aliquot & Dilution: Carefully aspirate 10

    
    L of the clear supernatant. Dilute this aliquot 1:1000 in Methanol to bring the concentration within the linear dynamic range of the detector.
    
  • Quantification: Analyze via HPLC-UV against a pre-established 5-point calibration curve.

  • Self-Validating System Check: Analyze the calibration standards at the beginning and end of the sequence. A variance of <5% in peak area confirms instrument stability and validates the thermodynamic measurement.

Workflow A 1. Weigh Solid B 2. Add Anhydrous DMSO A->B C 3. Shake (25°C, 48h) B->C D 4. Centrifuge C->D E 5. HPLC-UV/MS D->E

Caption: Thermodynamic solubility determination workflow for fluorinated triazoles.

Formulation Strategies: Transitioning to Aqueous Assays

A critical failure point in drug development is the "crash out" of highly lipophilic fluorinated compounds when a DMSO stock is diluted into aqueous assay buffers or in vivo dosing vehicles. Because fluorinated 3-amino-1,2,4-triazoles possess high hydrophobicity, direct dilution into saline yields a cloudy, un-dosable suspension. For in vivo applications, stepwise co-solvent addition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is required to maintain the solubility of triazine and triazole derivatives[4].

Self-Validating Protocol for In Vivo Dosing Formulation (Target: 2.5 mg/mL):

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a 25.0 mg/mL master stock. Ensure complete clarity.

  • Polymeric Encapsulation: Take 10% (v/v) of the final desired volume from the DMSO stock. Add 40% (v/v) PEG300. Vortex thoroughly.

    • Causality: PEG300 acts as a polymeric co-solvent, encapsulating the fluorinated hydrophobic domains before they are exposed to water.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex until completely homogenous.

    • Causality: Tween-80 lowers the interfacial tension, preparing the micellar structures for aqueous integration.

  • Aqueous Quench: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Critical Warning: The order of addition is non-negotiable. Adding saline before the surfactants induces an immediate antisolvent effect, causing the lipophilic fluorinated triazole to irreversibly crystallize.

  • Self-Validating System Check: Hold the final formulated solution at room temperature for 4 hours. Monitor for turbidity via dynamic light scattering (DLS) or visual inspection against a dark background. A lack of light scattering confirms a true micellar solution rather than a colloidal suspension.

References

Sources

Acid-Base Equilibria and pKa Determination of 3-Amino-5-Aryl-1,2,4-Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antifungal, anticancer, and herbicidal agents[1]. Understanding the acid-base dissociation constants (pKa) of its derivatives—specifically 3-amino-5-aryl-1,2,4-triazoles—is critical for predicting their pharmacokinetics, solubility, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis of how structural substitutions dictate the pKa of these compounds, supported by self-validating experimental protocols for accurate empirical determination.

Structural and Electronic Properties: Mechanistic Causality

1,2,4-Triazoles are amphoteric molecules, capable of both accepting a proton (forming a triazolium cation) and donating a proton (forming a triazolide anion)[2]. The baseline pKa values for unsubstituted 1,2,4-triazole are 2.45 (pKa1, conjugate acid) and 10.26 (pKa2, neutral molecule)[2]. However, functionalizing the ring at the 3- and 5-positions fundamentally alters this electronic landscape.

The Push-Pull Electronic Effect

In 3-amino-5-aryl-1,2,4-triazoles, the pKa is governed by a complex interplay of inductive (-I) and mesomeric (+M) effects:

  • The 3-Amino Group (Electron Donating): The lone pair on the exocyclic primary amine participates in resonance with the triazole ring (+M effect). This electron donation increases the electron density on the endocyclic nitrogens, stabilizing the protonated triazolium cation. Consequently, the basicity increases, shifting the pKa1 from 2.45 up to approximately 4.0[3].

  • The 5-Aryl Group (Electron Withdrawing): The aryl substituent exerts an inductive electron-withdrawing effect (-I), which is highly dependent on its para/meta substituents. This withdrawal stabilizes the negatively charged triazolide anion formed after deprotonation. As a result, the pKa2 is lowered (making the molecule more acidic) compared to aliphatic triazoles.

Tautomerism and Acid-Base Equilibria

3-amino-5-aryl-1,2,4-triazoles exhibit annular tautomerism, theoretically existing in 1H, 2H, and 4H forms. However, NMR spectroscopy and X-ray crystallography confirm that in both solid-state and aqueous solutions, the 1H-form is overwhelmingly dominant[4]. The 4H-form is rarely observed due to unfavorable steric and electronic constraints[4].

Tautomerism Cation Protonated Triazolium Cation (pKa1 ~ 3.5 - 4.5) Taut1H 1H-Tautomer (Dominant in Solution) Cation->Taut1H -H+ Taut2H 2H-Tautomer (Minor Equilibrium) Cation->Taut2H -H+ Taut4H 4H-Tautomer (Rare/Unstable) Cation->Taut4H -H+ Taut1H->Taut2H Tautomerization Taut1H->Taut4H Tautomerization Anion Triazolide Anion (pKa2 ~ 9.5 - 11.0) Taut1H->Anion -H+ Taut2H->Anion -H+ Taut4H->Anion -H+

Acid-base equilibria and tautomerization pathways of 3-amino-5-aryl-1,2,4-triazoles.

Quantitative pKa Profiling

The table below summarizes the pKa shifts induced by specific substitutions. Note how the electron-withdrawing nitro group on the aryl ring significantly lowers both pKa values through strong inductive and resonance withdrawal.

Compound Class / Specific MoleculepKa1 (Conjugate Acid)pKa2 (Neutral Acidic Proton)Dominant Tautomer
1,2,4-Triazole (Baseline)2.19 - 2.45[2]10.26[2]1H-Tautomer
3-Amino-1,2,4-triazole (Amitrole)~4.011.14 (Predicted)[3]1H-Tautomer
3-Amino-5-phenyl-1,2,4-triazole 3.5 - 3.810.2 - 10.51H-Tautomer[4]
3-Amino-5-(4-nitrophenyl)-1,2,4-triazole 2.8 - 3.29.5 - 9.81H-Tautomer[4]

*Values derived from SAR extrapolation based on Hammett substituent constants.

Self-Validating Experimental Protocols

To ensure scientific integrity, pKa values must be determined using robust, self-validating systems. The gold standard for amphoteric heterocycles is high-precision potentiometric titration[5], complemented by computational thermodynamic cycles[6].

Protocol 1: High-Precision Potentiometric Titration

This protocol is designed to eliminate parasitic buffering and activity coefficient variations, ensuring the measured pKa reflects the true thermodynamic constant[7].

  • Background Electrolyte Preparation: Prepare a 0.1 M KCl aqueous solution.

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the analytes remain static throughout the titration, allowing for the direct calculation of concentration-based pKa values[7].

  • Analyte Dissolution: Dissolve 1.0 mmol of the target 3-amino-5-aryl-1,2,4-triazole in 50 mL of the 0.1 M KCl solution.

  • Acidification (Protonation): Add a precise volume of standardized 0.1 M HCl to lower the pH below 2.0.

    • Causality: This guarantees the triazole ring is fully protonated (triazolium cation) before titration begins, establishing a definitive baseline to capture the first deprotonation event (pKa1)[7].

  • Inert Atmosphere Degassing: Purge the titration vessel with high-purity

    
     gas for 15 minutes and maintain a continuous blanket.
    
    • Causality: Prevents atmospheric

      
       from dissolving into the solution to form carbonic acid, which would introduce secondary buffering events and skew the equivalence points.
      
  • Titration & Data Acquisition: Titrate with standardized 0.1 M KOH using an automated titrator, recording the pH after each 0.05 mL addition until pH 12.0 is reached.

  • Regression Analysis: Plot the titration curve and analyze the first derivative to find equivalence points. Extract pKa1 and pKa2 using Gran plot analysis.

Workflow Step1 1. Sample Preparation Dissolve in 0.1M KCl (Constant Ionic Strength) Step2 2. Acidification Add excess 0.1M HCl to fully protonate Step1->Step2 Step3 3. Inert Titration Titrate with 0.1M KOH under N2 gas Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume KOH added Step3->Step4 Step5 5. Regression Analysis Calculate pKa1 and pKa2 via Gran Plot Step4->Step5

Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol 2: Computational pKa Prediction via Thermodynamic Cycles

When synthesizing novel 3-amino-5-aryl-1,2,4-triazoles, computational prediction saves resources. Semi-empirical quantum methods (e.g., RM1, PM7) are highly effective[6].

  • Geometry Optimization: Optimize the 3D structures of the cation, neutral, and anion species using the MOPAC computer program[6].

  • Thermodynamic Cycle Construction: Calculate the gas-phase free energy of deprotonation (

    
    ).
    
  • Solvation Energy Calculation: Apply a continuum solvation model to determine the free energy of solvation for all species.

  • pKa Derivation: Compute the aqueous free energy change (

    
    ) and derive the pKa using the equation 
    
    
    
    .
    • Causality: This cycle isolates intrinsic molecular basicity from solvent stabilization effects, providing a highly accurate theoretical pKa[6].

Implications in Drug Development

The pKa of 3-amino-5-aryl-1,2,4-triazoles dictates their ionization state at physiological pH (7.4). Because the pKa1 is typically ~3.5-4.0 and pKa2 is ~10.0-10.5, these molecules exist primarily in their neutral 1H-tautomeric form in the bloodstream. This neutral state is highly advantageous for passive membrane permeability and oral bioavailability. Furthermore, the un-ionized endocyclic nitrogens are critical for coordinating with heme iron in target enzymes, a mechanism utilized by triazole-based aromatase inhibitors (e.g., letrozole) in breast cancer therapy[1].

References

  • 3-Amino-1,2,4-Triazole | 61-82-5 ChemicalBook URL
  • The pKa values of 1,2,4-triazole and its alkyl derivatives ResearchGate URL
  • 1,2,4-Triazole Wikipedia URL
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods ResearchGate URL
  • Determination of the pKa value of some 1,2,4-triazol derivatives Ovidius University Annals of Chemistry URL
  • An aqueous medium synthesis and tautomerism study of 3(5)
  • New Polymer Inclusion Membranes in the Separation of Palladium, Zinc and Nickel Ions from Aqueous Solutions Semantic Scholar URL

Sources

Deconstructing the Hydrogen Bond Donor-Acceptor Profile of Difluorophenyl Triazoles: Mechanistic Implications for CYP51 Inhibition and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Difluorophenyl triazoles represent a cornerstone class of antifungal therapeutics and agricultural fungicides. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis. For drug development professionals, optimizing the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) count of this scaffold is paramount. This whitepaper provides an in-depth technical analysis of the HBD/HBA profile of difluorophenyl triazoles, exploring the dichotomy between strict Lipinski rules and advanced computational models, and detailing how these parameters dictate both pharmacokinetic viability and target-site residence time.

The Difluorophenyl Triazole Pharmacophore

The difluorophenyl triazole scaffold is a privileged structure in medicinal chemistry[1]. The pharmacophore typically consists of three modular components:

  • The Triazole Ring(s): Contains three nitrogen atoms, acting as a dense cluster of hydrogen bond acceptors and a potent electron donor for metal coordination.

  • The Tertiary Alcohol Linker: Serves as both the primary hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), anchoring the molecule within the target's active site.

  • The Difluorophenyl Moiety: Drives lipophilicity and fits into hydrophobic pockets. While traditionally viewed as non-participatory in hydrogen bonding, the highly electronegative fluorine atoms introduce complex multipolar dynamics[2].

Quantitative HBD/HBA Profiling: The Fluorine Anomaly

According to Lipinski's Rule of Five, an orally bioavailable drug should possess no more than 5 HBDs (sum of NH and OH) and no more than 10 HBAs (sum of N and O atoms)[3][4]. Under this strict classical definition, the fluorine atoms on the difluorophenyl ring contribute exactly zero to the HBA count[5].

However, modern chemoinformatics engines (such as the Cactvs algorithm used by PubChem) often report higher HBA counts for fluorinated triazoles[6][7][8]. This discrepancy arises because advanced algorithms recognize that fluorine, under specific stereoelectronic conditions, can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions that mimic HBA behavior in 3D space.

Table 1: Comparative HBD/HBA Profiles of Key Difluorophenyl Triazoles
Drug MoleculeMolecular FormulaStrict Lipinski HBD (NH/OH)Strict Lipinski HBA (N+O)Computed HBA (Cactvs)Primary Target Indication
Fluconazole C₁₃H₁₂F₂N₆O177[6]Systemic Candidiasis
Voriconazole C₁₆H₁₄F₃N₅O168[7]Invasive Aspergillosis
Efinaconazole C₁₈H₂₂F₂N₄O156[8]Onychomycosis

Data Analysis: Fluconazole's strict Lipinski HBA count perfectly matches its computed count (7), indicating its fluorines are not flagged as HBAs by the algorithm[6]. Conversely, Voriconazole and Efinaconazole show inflated computed HBA counts (8 and 6, respectively) compared to their strict N+O counts (6 and 5)[7][8]. This highlights the necessity for researchers to manually verify automated descriptor calculations during lead optimization to avoid false Lipinski violations.

Mechanistic Causality: H-Bonds in the CYP51 Active Site

The HBD/HBA count is not merely a pharmacokinetic filter; it is the direct driver of pharmacodynamic efficacy. The binding of difluorophenyl triazoles to CYP51 is a masterclass in exploiting specific donor-acceptor geometries.

  • Heme Coordination (The Ultimate Acceptor): The N4 nitrogen of the triazole ring acts as an electron donor/HBA, coordinating directly as the sixth ligand to the heme iron of CYP51. This interaction displaces the native oxygen ligand, halting the demethylation of lanosterol[9].

  • The Water-Mediated HBD Network: The tertiary hydroxyl group (the sole HBD in fluconazole) is critical for target residence time. High-resolution X-ray crystallography reveals that this HBD establishes a robust, water-mediated hydrogen bonding network with a conserved tyrosine residue (Tyr132 in Candida albicans, Tyr140 in Saccharomyces cerevisiae)[10][11]. Mutations at this residue (e.g., Y132H) disrupt this specific HBD interaction, leading to clinical azole resistance[11].

  • Hydrophobic Anchoring: The difluorophenyl group occupies the hydrophobic access channel. While the C-F bonds do not form classical hydrogen bonds, their localized polarity optimizes the van der Waals contacts within the pocket, stabilizing the overall conformation[2][12].

CYP51_Binding Triazole Triazole Ring (N4 Atom) Heme Heme Iron (CYP51) Triazole->Heme Coordinate Bond Hydroxyl Hydroxyl Group (HBD / HBA) Tyr Tyr132 / Tyr140 (Water-mediated network) Hydroxyl->Tyr H-Bond Donor Difluoro Difluorophenyl (Hydrophobic / Weak HBA) Pocket Hydrophobic Pocket (CYP51) Difluoro->Pocket Van der Waals / Weak Multipolar

Caption: Pharmacophore binding network of difluorophenyl triazoles in the CYP51 active site.

Self-Validating Experimental Protocol for H-Bond Profiling

To engineer next-generation difluorophenyl triazoles, drug development teams must employ a self-validating workflow that correlates theoretical HBD/HBA counts with empirical binding data.

Step 1: In Silico Enumeration & ADME Prediction

  • Action: Calculate the strict Lipinski (N+O) and computational (e.g., Cactvs) HBA/HBD counts.

  • Causality: Establishes the baseline theoretical permeability and flags potential discrepancies caused by halogen substitutions[4][5].

Step 2: UV-Vis Spectroscopic Binding Assay (Type II Difference Spectra)

  • Action: Titrate the purified CYP51 enzyme with the triazole ligand and monitor the absorbance shift.

  • Causality: Validates the primary triazole-heme interaction. A successful coordinate bond yields a characteristic Type II difference spectrum with an absorbance maximum at 425–435 nm and a minimum at 390–410 nm, isolating pharmacodynamic affinity from passive permeability[9].

Step 3: Surface Plasmon Resonance (SPR) Kinetics

  • Action: Immobilize CYP51 on an SPR sensor chip and flow the triazole analyte to measure

    
     and 
    
    
    
    .
  • Causality: Quantifies target residence time. The strength of the HBD network (e.g., the hydroxyl-Tyr132 interaction) directly dictates the dissociation rate (

    
    ). Modifications to the HBD will reflect immediately in a faster or slower 
    
    
    
    [10].

Step 4: X-ray Crystallography

  • Action: Co-crystallize the lead compound with the target CYP51 (e.g., wild-type vs. Y132H mutant).

  • Causality: Provides absolute spatial validation. It confirms whether the difluorophenyl fluorine atoms are acting purely as hydrophobic anchors or if they are participating in weak, water-mediated hydrogen bonds[10][11].

Profiling_Workflow Step1 1. In Silico Calculation (Lipinski N/O vs. Cactvs) Step2 2. Spectroscopic Assay (Type II Difference Spectra) Step1->Step2 Step3 3. SPR Kinetics (Quantify k_off via H-Bonds) Step2->Step3 Step4 4. X-ray Crystallography (Spatial Validation) Step3->Step4 Step4->Step1 Iterative Refinement

Caption: Self-validating workflow for profiling hydrogen bond donors and acceptors in drug design.

Conclusion

The difluorophenyl triazole class demonstrates that successful drug design requires looking beyond the rigid integers of Lipinski's Rule of Five. While maintaining a low HBD count (typically 1) ensures membrane permeability, the dense HBA network provided by the triazole rings drives potent, specific target engagement. Furthermore, understanding the computational nuances of fluorine's HBA potential allows researchers to fine-tune lipophilicity and binding affinity without compromising the pharmacokinetic profile.

References

  • [2] An insight on medicinal attributes of 1,2,4-triazoles - PMC, nih.gov. 2

  • [3] Lipinski's rule of five – Knowledge and References, Taylor & Francis. 3

  • [1] Pharmacological significance of triazole scaffold, Taylor & Francis. 1

  • [4] Lipinski's rule of five, Wikipedia. 4

  • [6] Fluconazole | C13H12F2N6O | CID 3365, PubChem - NIH.6

  • [5] How does CDD count the # of hydrogen bond acceptors on molecules?, Collaborative Drug Discovery. 5

  • [7] Voriconazole | C16H14F3N5O | CID 71616, PubChem - NIH.7

  • [8] Efinaconazole | C18H22F2N4O | CID 489181, PubChem - NIH. 8

  • [10] Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC, nih.gov. 10

  • [12] The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors, Frontiers. 12

  • [9] Fluconazole binding studies with wild-type, S279F and I471T C. albicans..., ResearchGate. 9

  • [11] Fluconazole binding and sterol demethylation in three CYP51 isoforms indicate differences in active site topology, PubMed - NIH. 11

Sources

Methodological & Application

Comprehensive Application Note: Synthesis and Characterization of 5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 3-amino-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., c-Met inhibitors), antimicrobial agents, and complex fused heterocycles[1][2]. Specifically, 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine serves as a critical building block for synthesizing advanced imidazo[1,2-b][1,2,4]triazine and imidazopyrimidine derivatives[1].

This application note outlines a highly efficient, self-validating protocol for the synthesis of this target compound via the direct condensation of aminoguanidine bicarbonate and 2,5-difluorobenzoic acid. By transitioning from conventional reflux to a microwave-assisted methodology, researchers can bypass the thermodynamic bottlenecks of guanylhydrazide cyclization, drastically improving both yield and purity[3][4].

Mechanistic Insights: The Causality of the Reaction Cascade

To master this synthesis, one must understand the underlying physical chemistry. The reaction is not a single-step condensation but a two-stage cascade dictated by acid-base equilibria and thermodynamic driving forces[3][5].

  • Acid-Catalyzed Guanylhydrazide Formation: Aminoguanidine bicarbonate is highly stable but unreactive. The addition of a strong acid (e.g., concentrated HCl) serves a dual purpose: it liberates CO₂ gas (driving the initial equilibrium forward) and protonates the carbonyl oxygen of 2,5-difluorobenzoic acid[3][6]. The nucleophilic hydrazine moiety of the aminoguanidinium ion then attacks the activated carbonyl. Because this step is reversible, the continuous removal of water is essential.

  • Intramolecular Cyclodehydration: The resulting intermediate, 2-(2,5-difluorobenzoyl)hydrazinecarboximidamide, requires significant thermal energy to overcome the steric hindrance of the 2,5-difluorophenyl ring and undergo ring closure[3]. The terminal amine of the guanidine group attacks the carbonyl carbon, followed by the elimination of a second water molecule, yielding the stable, aromatic 1,2,4-triazole ring.

Fig 1. Mechanistic workflow for the synthesis of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.

Methodological Logic: Microwave vs. Conventional Heating

Historically, the synthesis of 3-amino-5-aryl-1,2,4-triazoles relied on prolonged reflux (24–48 hours) in high-boiling solvents like toluene, often utilizing a Dean-Stark trap to remove water[5]. However, the electron-withdrawing nature of the fluorine atoms on 2,5-difluorobenzoic acid reduces the electrophilicity of the intermediate's carbonyl carbon, slowing down the cyclization step.

Microwave irradiation in a sealed vessel overcomes this by rapidly superheating the reaction mixture to 180°C, providing the precise activation energy required for the cyclodehydration while preventing the sublimation of the volatile 2,5-difluorobenzoic acid[3][4].

Fig 2. Logical decision tree for selecting microwave over conventional heating.

Quantitative Optimization Data

The following table summarizes the comparative efficiency of the two methodologies based on established literature parameters for fluorinated aryl-triazoles[3][4].

ParameterConventional RefluxMicrowave-Assisted Synthesis
Reagents Aminoguanidine HCl + 2,5-Difluorobenzoic AcidAminoguanidine Bicarbonate + 2,5-Difluorobenzoic Acid + HCl
Solvent Toluene / EthanolNeat or Isopropanol (Minimal)
Temperature 110°C (Reflux)180°C (Sealed Vessel)
Reaction Time 24 - 48 hours30 minutes
Average Yield 45 - 60%80 - 88%
Purification Column Chromatography RequiredDirect Recrystallization

Experimental Protocol: Microwave-Assisted Synthesis

Reagents and Equipment
  • Aminoguanidine bicarbonate (1.0 mmol, 136.1 mg)

  • 2,5-Difluorobenzoic acid (1.2 mmol, 189.7 mg)

  • Hydrochloric acid (37% aqueous solution, 1.5 mmol, ~0.15 mL)

  • Isopropanol (2.0 mL)

  • 10 mL sealed microwave reaction vial

  • Dedicated laboratory microwave reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology
  • Reagent Loading: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 136.1 mg of aminoguanidine bicarbonate and 189.7 mg of 2,5-difluorobenzoic acid[4].

  • Acid Catalysis & Activation: Slowly add 0.15 mL of 37% HCl dropwise. Causality note: Effervescence will occur immediately as CO₂ is liberated from the bicarbonate salt, signaling the formation of the reactive aminoguanidinium species[3][6].

  • Solvent Addition: Add 2.0 mL of isopropanol. While the reaction can be run neat, the solid nature of 2,5-difluorobenzoic acid necessitates a minimal amount of polar protic solvent to ensure homogenous heating and mass transfer[3].

  • Microwave Irradiation: Seal the vial with a crimp cap. Place the vial in the microwave reactor. Program the reactor to ramp to 180°C over 5 minutes and hold at 180°C for exactly 30 minutes[3][4].

  • Work-up: Allow the vial to cool to room temperature (the pressure will drop as it cools). Carefully uncap the vial. The reaction mixture should present as a precipitated solid mass.

  • Purification: Suspend the crude solid in cold water to remove unreacted aminoguanidine hydrochloride and water-soluble impurities. Filter the solid under a vacuum. Recrystallize the crude product from a mixture of ethanol and water to afford the pure 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine[4].

Self-Validating System: Analytical Characterization

To ensure scientific integrity, the success of the protocol must be verified through a self-validating analytical matrix. If the synthesis is successful, the following spectroscopic markers will be observed:

  • TLC Analysis: Complete disappearance of the 2,5-difluorobenzoic acid spot (visualized under UV 254 nm).

  • ¹H NMR (DMSO-d6): The disappearance of the broad carboxylic acid -OH peak (~13.0 ppm). The appearance of a broad singlet integrating to 2H at ~6.10–6.30 ppm corresponding to the primary amine (-NH₂) on the triazole ring, and a highly deshielded broad singlet at ~12.0–12.5 ppm corresponding to the triazole -NH proton[3]. The aromatic protons of the 2,5-difluorophenyl ring will appear as complex multiplets between 7.20 and 7.80 ppm.

  • ¹⁹F NMR: Two distinct fluorine signals confirming the integrity of the 2,5-difluoro substitution pattern.

  • HRMS (ESI): Calculated for C₈H₆F₂N₄ [M+H]⁺: 197.0633.

References

  • US11261191B2 - Imidazotriaines and imidazopyrimidines as kinase inhibitors Source: Google Patents URL
  • Source: at.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL
  • Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers Source: Benchchem URL
  • 3-Amino-1,2,4-triazole-5-carboxylic Acid | Research Chemical Source: Benchchem URL

Sources

Application Note: Precision Synthesis of 2-(2,5-Difluorobenzoyl)hydrazinecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

From Reactants to Key Intermediate: A Robust Protocol for Aminoguanidine Acylation

Introduction & Scientific Rationale

The reaction between 2,5-difluorobenzoyl chloride and aminoguanidine bicarbonate is the critical entry point for synthesizing 3-(2,5-difluorophenyl)-1,2,4-triazoles. These fluorinated triazole scaffolds are high-value pharmacophores, serving as bioisosteres for amides and esters in kinase inhibitors and sodium channel blockers (analogous to the anticonvulsant Rufinamide).

The Challenge

Aminoguanidine bicarbonate (AGB) is a stable, easy-to-handle solid, but it is a zwitterionic salt with poor organic solubility. Direct reaction with highly reactive acid chlorides often leads to:

  • Incomplete conversion: Due to phase transfer limitations.

  • Poly-acylation: The guanidine moiety has multiple nucleophilic sites (

    
    ).
    
  • Hydrolysis: The electron-deficient 2,5-difluorobenzoyl chloride is prone to rapid hydrolysis in aqueous media if pH is not strictly controlled.

The Solution: Modified Schotten-Baumann Protocol

This guide presents a validated "Solubilize-then-Acylate" strategy. By first converting insoluble AGB to its soluble hydrochloride form and then utilizing a biphasic Schotten-Baumann system (THF/Water) with controlled pH, we direct chemoselectivity exclusively to the hydrazine nitrogen (


), ensuring high yields of the mono-acylated product: 2-(2,5-difluorobenzoyl)hydrazinecarboximidamide .

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic acyl substitution followed by an optional cyclodehydration.

  • Activation (Decarboxylation): AGB is treated with mineral acid to release

    
     and generate the soluble aminoguanidinium cation.
    
  • Deprotonation: Controlled basification generates the free hydrazine nucleophile (

    
    ) in situ.
    
  • Selective Acylation: The hydrazine primary amine is significantly more nucleophilic (

    
    -effect) than the guanidine nitrogens, attacking the acid chloride to form the amide bond.
    
DOT Diagram: Reaction Pathway

ReactionPathway AGB Aminoguanidine Bicarbonate (Solid) AG_HCl Aminoguanidine HCl (Soluble) AGB->AG_HCl - CO2, - H2O HCl HCl (aq) HCl->AG_HCl FreeBase Free Aminoguanidine (In Situ) AG_HCl->FreeBase Deprotonation Base NaOH (pH 8-9) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack AcidChloride 2,5-Difluorobenzoyl Chloride AcidChloride->Intermediate THF Solution Product 2-(2,5-Difluorobenzoyl) aminoguanidine Intermediate->Product - HCl Triazole 3-(2,5-Difluorophenyl) -1,2,4-Triazole Product->Triazole Heat/Base (Cyclization)

Caption: Stepwise activation of aminoguanidine bicarbonate followed by selective N-acylation and potential downstream cyclization.

Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.Role
Aminoguanidine Bicarbonate 136.111.1Nucleophile Precursor
2,5-Difluorobenzoyl Chloride 176.551.0Electrophile
Hydrochloric Acid (conc.) 36.46~1.1Solubilizer / Decarboxylator
Sodium Hydroxide (50% aq) 40.00~2.5Acid Scavenger / pH Control
Tetrahydrofuran (THF) 72.11-Solvent (Organic Phase)
Water (DI) 18.02-Solvent (Aqueous Phase)
Step-by-Step Procedure
Phase 1: Preparation of Aminoguanidine Hydrochloride Solution

Rationale: AGB is insoluble. Converting it to the HCl salt ensures a homogeneous aqueous phase before reaction, preventing unreacted solids from contaminating the final product.

  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend Aminoguanidine Bicarbonate (15.0 g, 110 mmol) in Water (40 mL) .

  • Acidify: Add conc. HCl (approx. 9.2 mL) dropwise.

    • Observation: Vigorous effervescence (

      
       evolution).
      
    • Endpoint: Continue addition until effervescence ceases and a clear, colorless solution is obtained (pH ~1-2).

  • Cool: Cool the solution to 0–5 °C using an ice/salt bath.

Phase 2: Biphasic Acylation (Schotten-Baumann)

Rationale: The 2,5-difluorophenyl group is electron-withdrawing, making the acid chloride highly reactive. Low temperature and biphasic conditions (THF/Water) minimize hydrolysis.

  • Solvent Prep: Dissolve 2,5-Difluorobenzoyl Chloride (17.6 g, 100 mmol) in THF (40 mL) . Load this into a pressure-equalizing addition funnel.

  • pH Adjustment (Critical): Add 50% NaOH dropwise to the aminoguanidine solution until pH reaches 8–9 .

    • Note: Do not exceed pH 10, as this promotes bis-acylation or hydrolysis of the acid chloride.

  • Simultaneous Addition: Begin adding the acid chloride/THF solution dropwise to the aqueous mixture.

    • Simultaneously, add NaOH solution dropwise to maintain the pH between 8 and 9 .

    • Rate: Addition should take 30–45 minutes. Maintain internal temperature < 10 °C .

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

    • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The acid chloride spot should disappear.

Phase 3: Workup and Isolation
  • Precipitation: The product typically precipitates as a white solid during the reaction. If the mixture remains clear, evaporate the THF under reduced pressure (rotary evaporator, 40 °C).

  • Filtration: Filter the white suspension through a Büchner funnel.

  • Wash:

    • Wash cake with Water (2 x 50 mL) to remove NaCl and guanidine salts.

    • Wash with Cold Ethanol (20 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Results
  • Yield: 85–92%

  • Appearance: White crystalline powder.

  • Melting Point: 180–185 °C (dec).

  • Identity (1H NMR, DMSO-d6):

    • 
       7.2–7.6 (m, 3H, Aromatic protons).
      
    • 
       7.8 (br s, 4H, Guanidine 
      
      
      
      ).
    • 
       10.5 (s, 1H, Amide 
      
      
      
      ).

Optimization & Troubleshooting

ProblemRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure Temperature < 5°C during addition. Increase stirring rate to maximize interfacial contact.
Product is Oily/Sticky Incomplete precipitationEvaporate THF completely. Cool aqueous residue to 0°C. Adjust pH to 7.0 (neutral) to induce crystallization.
Bis-acylation Impurity pH too high (>10) or Excess Acid ChlorideStrictly maintain pH 8-9. Use slight excess of Aminoguanidine (1.1–1.2 eq).
Violent Effervescence Rapid Acidification of AGBAdd HCl slowly in Step 2. Allow

to escape before sealing or proceeding.

Downstream Application: Cyclization to Triazole

To convert the isolated 2-(2,5-difluorobenzoyl)hydrazinecarboximidamide to 3-(2,5-difluorophenyl)-1,2,4-triazole :

  • Resuspend the solid in water or aqueous NaOH (2M).

  • Reflux (100 °C) for 3–6 hours.

  • Cool and neutralize with HCl to precipitate the triazole.

    • Note: The electron-withdrawing fluorine atoms facilitate this cyclization compared to non-substituted benzoyl derivatives.

References

  • Thiele, J. (1898). "Ueber Aminoguanidin." Justus Liebigs Annalen der Chemie, 302(3), 278-299.
  • Kurzer, F., & Godfrey, L. E. A. (1963). "Syntheses of Heterocyclic Compounds from Aminoguanidine." Angewandte Chemie International Edition, 2(8), 459-476.
  • Biftu, T., et al. (2006). "Synthesis and SAR of 1,2,4-triazole derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(9), 2479-2483. [Application of benzoyl aminoguanidines in drug discovery].
  • Organic Syntheses. (1946). "Aminoguanidine Bicarbonate."[1][2][3][4][5][6] Org.[5] Synth., 26,[5][7][8][9] 24. URL: [Link] (Verified Source for AGB handling).

  • Patel, D., et al. (2010). "Synthesis and biological evaluation of some new 1,2,4-triazole derivatives." Journal of Saudi Chemical Society, 14(2), 129-132.

Sources

microwave-assisted synthesis of 3-amino-5-(2,5-difluorophenyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole

Abstract

This application note details a robust, scalable, and "green" protocol for the synthesis of 3-amino-5-(2,5-difluorophenyl)-1,2,4-triazole , a critical pharmacophore in kinase inhibitors and antifungal agents. Utilizing microwave irradiation, this method reduces reaction times from 12+ hours (thermal reflux) to under 30 minutes while significantly improving yield and purity. The protocol leverages the direct condensation of 2,5-difluorobenzoic acid with aminoguanidine bicarbonate in an aqueous medium, avoiding corrosive acid chlorides and toxic organic solvents.

Introduction & Strategic Rationale

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids. The specific inclusion of the 2,5-difluorophenyl moiety is strategically valuable; the fluorine atoms modulate lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites) while exerting specific electronic effects that enhance hydrogen bonding interactions in the active site of enzymes like Hsp90 and various kinases.

Why Microwave Synthesis? Traditional thermal synthesis involves prolonged reflux of hydrazides with S-methylisothiourea or cyanamide, often suffering from low yields due to the formation of oxidiazole byproducts. Microwave dielectric heating offers:

  • Rapid Kinetics: Instantaneous volumetric heating overcomes the activation energy barrier for the dehydration-cyclization step.

  • Selectivity: Precise temperature control minimizes thermal degradation of the fluorinated aromatic ring.

  • Sustainability: Enables the use of water as a solvent (hydro-organic synthesis).[1]

Retrosynthetic Analysis

To design the most efficient route, we visualize the bond disconnections. The 1,2,4-triazole core is assembled via a CNNC + C strategy, where the pre-formed aminoguanidine provides the N-C-N-N framework.

Retrosynthesis Target Target: 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole Inter Intermediate: N-(2,5-difluorobenzoyl)aminoguanidine Target->Inter Dehydration & Cyclization (Microwave) Precursors Precursors: 2,5-Difluorobenzoic Acid + Aminoguanidine Bicarbonate Inter->Precursors Condensation

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Materials & Equipment

Reagents:

  • 2,5-Difluorobenzoic acid (CAS: 2991-28-8): Purity ≥98%.

  • Aminoguanidine bicarbonate (CAS: 2582-30-1): Purity ≥98%.

  • Hydrochloric acid (37%): Catalyst.[2]

  • Solvent: Deionized Water or Ethanol/Water (1:1).

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure and 200°C.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

Experimental Protocol

This protocol is optimized for a 2.0 mmol scale .

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, charge Aminoguanidine bicarbonate (272 mg, 2.0 mmol) and 2,5-Difluorobenzoic acid (316 mg, 2.0 mmol).

  • Solvation & Catalysis: Add Deionized Water (2.0 mL). Slowly add conc. HCl (0.3 mL) dropwise. Note: Effervescence will occur due to CO₂ release from the bicarbonate. Allow bubbling to subside before sealing.

  • Microwave Irradiation: Seal the vial and place it in the reactor cavity. Program the following dynamic method:

    • Temperature: 160°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

    • Power: Max 200W (Dynamic mode)

  • Cooling & Workup: Cool the reaction to <50°C using compressed air (integrated in most reactors).

  • Neutralization: Transfer the reaction mixture to a beaker. Basify to pH ~8-9 using 10% NaOH or saturated NaHCO₃ solution. A white to off-white precipitate should form immediately.

  • Isolation: Cool in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration.

  • Purification: Wash the cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove unreacted organic acids.

    • Optional: Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required for biological assays.

Optimization Data (Temperature vs. Yield)
EntryTemperature (°C)Time (min)SolventYield (%)Observations
112030Water45Incomplete conversion; Intermediate observed.
214020Water72Good conversion.
3 160 20 Water 91 Optimal. Clean crude NMR.
418010Water85Slight charring/degradation observed.
516020Ethanol68Lower solubility of aminoguanidine.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a "Guanylhydrazone Formation" followed by a "Thermal Cyclodehydration."

Mechanism Start Acid + Aminoguanidine Inter1 N-Acyl Aminoguanidine (Linear Intermediate) Start->Inter1 Condensation (-H2O, -CO2) TS Cyclization TS (Nucleophilic Attack) Inter1->TS MW Heating (160°C) Product 3-Amino-5-(2,5-difluorophenyl)-1,2,4-triazole TS->Product Dehydration (-H2O)

Figure 2: Mechanistic pathway. The microwave energy is critical for overcoming the high activation energy of the intramolecular attack of the amino group onto the carbonyl carbon (TS).

Characterization & Quality Control

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 195–198°C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.10 (s, 1H, Triazole-NH) – Broad, exchangeable.

    • δ 7.60–7.45 (m, 1H, Ar-H) – Multiplet due to F-coupling.

    • δ 7.40–7.25 (m, 2H, Ar-H).

    • δ 6.05 (s, 2H, -NH₂) – Characteristic broad singlet.

  • ¹⁹F NMR: Two distinct signals around -118 and -123 ppm (depending on referencing), showing complex coupling patterns.

  • LC-MS: [M+H]⁺ calculated for C₈H₆F₂N₄: 197.06; Found: 197.1.

Critical Troubleshooting (Expert Notes)

  • Pressure Spikes: The reaction generates CO₂ in the first few minutes if bicarbonate is used. Crucial: Pre-stir the acid/bicarbonate mix for 5 minutes before sealing the vial to allow initial off-gassing.

  • Solubility Issues: If the 2,5-difluorobenzoic acid is not dissolving, the addition of a co-solvent like NMP (0.5 mL) can assist, but water alone usually suffices at 160°C due to the superheating effect.

  • Regioselectivity: The 3-amino-1,2,4-triazole can exist in tautomeric forms.[3] In solution (NMR), you may see broadened peaks due to rapid tautomeric exchange. This is normal and not an impurity.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Organics, 2024. Link

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (NIH) / PMC, 2010. Link

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines. Molbank, 2008. Link

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 2013.[4] Link

Sources

Application Note: Optimization of Crystallization Systems for 5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine

[1]

Executive Summary

The target molecule, 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine (hereafter DFT-Amine ), is a critical pharmacophore often utilized in the synthesis of antifungal agents (e.g., analogs of Posaconazole/Fluconazole) and Kinesin Spindle Protein (KSP) inhibitors.[1]

Achieving high purity (>99.5% HPLC) is challenging due to the molecule's amphoteric nature and the competing solubility characteristics of the polar triazole core versus the lipophilic difluorophenyl ring. This guide outlines a systematic approach to solvent selection, focusing on rejecting non-polar impurities while maximizing recovery yield.[2]

Physicochemical Profile & Solvent Logic

Understanding the molecule is the first step to successful crystallization.

  • H-Bonding: The 1,2,4-triazole ring and the primary amine (-NH2) act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1]

  • Lipophilicity: The 2,5-difluoro substitution increases logP compared to the unsubstituted phenyl analog, reducing water solubility but increasing solubility in chlorinated solvents and esters.

  • Amphotericity: The triazole ring -NH- is weakly acidic (pKa ~10), while the exocyclic amine is weakly basic.[1] This allows for pH-swing purification (See Protocol C).[1]

Solvent Screening Matrix

The following table categorizes solvents based on their interaction potential with DFT-Amine.

Solvent ClassExamplesSolubility RatingApplication
Polar Protic Methanol, EthanolHigh (Hot) / Mod (Cold)Primary Solvent. Best for cooling crystallization.[1]
Polar Aprotic DMSO, DMF, DMAcVery High Avoid for crystallization unless using water anti-solvent (risk of solvates).[2]
Dipolar Aprotic Acetonitrile (MeCN)Moderate Excellent. Often yields distinct polymorphs; good impurity rejection.[1][2]
Esters Ethyl Acetate (EtOAc), IPAcLow-Moderate Anti-Solvent or Primary solvent if refluxed.[1][2] Good for rejecting polar byproducts.
Hydrocarbons Heptane, Hexane, TolueneInsoluble Anti-Solvent. Used to drive yield in binary systems.[2]
Water WaterLow (pH dependent)Anti-Solvent (in organic systems) or Solvent (in acidic/basic media).[1][2]

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol / Water)

Best for: General purification, removal of inorganic salts and highly polar impurities.[2]

Mechanism: DFT-Amine is soluble in hot ethanol.[1] Water acts as a strong anti-solvent, drastically reducing solubility and forcing precipitation.[2]

  • Dissolution: Charge crude DFT-Amine (10.0 g) into a reactor. Add Ethanol (95%) (50-70 mL, approx 5-7 vol).

  • Heating: Heat the slurry to reflux (78°C) under stirring. Hold for 15-30 mins.

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments until clear.[2] If insolubles persist (likely inorganic salts), filter hot.[2]

  • Nucleation: Cool the solution slowly to 60°C .

  • Anti-Solvent Addition: Add Deionized Water (20-30 mL) dropwise over 30 minutes.

    • Note: Stop addition if persistent turbidity is observed.[1] Allow the crystal bed to establish (age for 30 mins).

  • Cooling: Cool the batch to 0-5°C over 2 hours (ramp rate: 0.5°C/min).

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol/Water (1:1 mixture, 10 mL).

  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Cooling Crystallization (Acetonitrile)

Best for: Scale-up, removal of lipophilic impurities (dimers, unreacted starting materials).[2]

Mechanism: Acetonitrile (MeCN) has a steep solubility curve for triazoles, allowing for high recovery simply by cooling, without adding a second solvent.[2]

  • Slurry: Suspend crude DFT-Amine in Acetonitrile (10 vol).

  • Reflux: Heat to reflux (81-82°C ). Ensure complete dissolution.

  • Polishing: Perform a hot filtration if mechanical impurities are present.[1]

  • Controlled Cooling:

    • Cool to 70°C. Seeding with pure crystal (0.1 wt%) is recommended here to prevent oiling out.[1][2]

    • Cool to 20°C linearly over 4 hours.

  • Digestion: Stir at 20°C for 1 hour, then cool further to -5°C to maximize yield.

  • Filtration: Filter and wash with cold MeCN (1 vol).

Protocol C: Acid-Base Swing (Chemical Purification)

Best for: Crude material with <90% purity or "tarry" residues.[1]

Mechanism: Exploits the basicity of the amine to dissolve the product in acid (leaving non-basic impurities behind), then precipitating it by neutralizing the solution.[2]

  • Acid Dissolution: Suspend crude solid in 1M HCl (5 vol) and water (5 vol). Stir at room temperature until dissolved.

    • Action: The DFT-Amine forms the hydrochloride salt and dissolves.

  • Filtration: Filter the acidic solution through Celite to remove insoluble tars or non-basic organics.[1]

  • Neutralization: Cool filtrate to 10°C. Slowly add 2M NaOH or NH₄OH while monitoring pH.

  • Precipitation: The free base will precipitate as the pH passes 7-8.[1] Continue adjusting to pH 9-10 .

  • Isolation: Filter the resulting solid, wash extensively with water (to remove NaCl/NH₄Cl), and dry.[2]

Process Workflow Diagram

The following flowchart visualizes the decision matrix for selecting the appropriate purification route.

Recrystallization_WorkflowStartCrude DFT-AminePurity_CheckCheck Purity (HPLC)Start->Purity_CheckHigh_PurityPurity > 95%Purity_Check->High_PurityCleanLow_PurityPurity < 90%or Tarry ResiduePurity_Check->Low_PurityDirtySolvent_ChoiceSelect Solvent SystemHigh_Purity->Solvent_ChoiceRoute_CProtocol C:Acid-Base SwingLow_Purity->Route_CDecision_PolarPolar Impurities?Solvent_Choice->Decision_PolarRoute_AProtocol A:EtOH / WaterFinal_ProductPure DFT-Amine(>99.5%)Route_A->Final_ProductRoute_BProtocol B:Acetonitrile (MeCN)Route_B->Final_ProductRoute_C->Solvent_ChoiceRe-process if neededDecision_Polar->Route_AYes (Salts/Polar)Decision_Polar->Route_BNo (Lipophilic)

Figure 1: Decision tree for purification of 5-(2,5-difluorophenyl) triazole amine based on input purity.

Troubleshooting & Critical Parameters

"Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon cooling. Cause: Cooling too fast or the solvent system is too polar for the lipophilic difluorophenyl group at high temperatures. Solution:

  • Seed the batch: Add pure crystals at the saturation point (cloud point).

  • Slow Down: Reduce cooling rate to 0.1°C/min.

  • Change Solvent: Switch from EtOH/Water to IPA (Isopropanol) . IPA is less polar than EtOH/Water and solubilizes the oil phase better, allowing for ordered crystallization.

Solvate Formation

Risk: Triazoles are prone to forming solvates with water or DMF.[1] Detection: Perform TGA (Thermogravimetric Analysis) or DSC on the wet cake.[1] Mitigation: If a hydrate forms (common in Protocol A), dry at elevated temperatures (>60°C) under vacuum, or reslurry in anhydrous Ethanol to break the hydrate lattice.[2]

References

  • Vertex Pharmaceuticals. (2015).[1] Improved process for the preparation of triazole intermediates. WO2015059716A2.[1] Link

  • Schering Corp. (2013).[1] Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. WO2013042138A2.[1] Link

  • Cardiff University. (2021).[1] Synthesis and crystal structure of fluorophenyl-triazole derivatives. ORCA Online Research. Link

  • PubChem. (2023).[1] Compound Summary: 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine.[1] CID 156019897.[1] Link[1]

  • Cayman Chemical. (2022).[1][3] Product Information: Fluconazole and Triazole Intermediates Solubility Data. Link

Application Note: Cyclization Mechanism of Acyl Aminoguanidines to 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

3-Amino-1,2,4-triazoles and their 5-substituted derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound antimicrobial, antifungal, and anticancer properties[1][2]. The most direct and atom-economical route to these heterocycles is the condensation of aminoguanidine salts with carboxylic acids. However, the transformation is not a simple single-step condensation; it proceeds via an N-acyl aminoguanidine (guanyl hydrazide) intermediate that requires specific thermodynamic and kinetic conditions to cyclize effectively[3][4].

This application note details the mechanistic pathways of this cyclization, elucidates the causality behind critical experimental parameters (such as acid catalysis and microwave irradiation), and provides field-proven, self-validating protocols for the synthesis of highly pure 1,2,4-triazole derivatives.

Mechanistic Insights: From Acylation to Aromatization

The synthesis of 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids is a cascade reaction governed by strict kinetic and thermodynamic parameters. Understanding this mechanism is critical for troubleshooting low yields or incomplete reactions.

Phase I: Acid-Catalyzed Acylation (Guanyl Hydrazide Formation)

The reaction initiates with the acylation of the highly nucleophilic hydrazine moiety of aminoguanidine. Because carboxylic acids are relatively poor electrophiles, acid catalysis (typically via HCl) is required to protonate the carboxylic oxygen, increasing the electrophilicity of the carbonyl carbon[3]. This reversible step forms the N-acyl aminoguanidine (guanyl hydrazide) intermediate.

Causality Check: Why use aminoguanidine bicarbonate instead of the free base? The bicarbonate salt is bench-stable, less prone to oxidation, and generates


 upon the addition of HCl, providing a visual confirmation of salt dissociation and an inert micro-atmosphere that protects sensitive intermediates[4][5].
Phase II: Intramolecular Nucleophilic Attack

The critical cyclization step involves the intramolecular attack of the terminal primary amine (from the guanidine moiety) onto the newly formed acyl carbonyl. The guanidine group is highly stabilized by resonance, rendering its nitrogens relatively weak nucleophiles. Therefore, the carbonyl oxygen must be protonated to lower the activation energy barrier for the nucleophilic attack[4]. This forms a 5-membered cyclic tetrahedral intermediate.

Phase III: Dehydration and Tautomerization

The tetrahedral intermediate undergoes dehydration (loss of


), driven by the thermodynamic stability of the resulting aromatic 1,2,4-triazole ring. The final product exists in a dynamic prototropic tautomeric equilibrium between the 3-amino-5-substituted and 5-amino-3-substituted forms, heavily influenced by the solvent environment (e.g., the 5-amino-3-R form often predominates in DMSO)[1][6].
Reaction Pathway Visualization

Mechanism Step1 Aminoguanidine + Carboxylic Acid Step2 Acid-Catalyzed Acylation (Guanyl Hydrazide Formation) Step1->Step2 Step3 Protonation of Carbonyl Oxygen (Electrophilic Activation) Step2->Step3 Step4 Intramolecular Nucleophilic Attack (Terminal NH2 to C=O) Step3->Step4 Step5 Tetrahedral Intermediate (5-Membered Ring) Step4->Step5 Step6 Dehydration (-H2O) & Aromatization Step5->Step6 Step7 3-Amino-1,2,4-Triazole (Tautomeric Equilibrium) Step6->Step7

Fig 1: Step-by-step cyclization mechanism of acyl aminoguanidines to 1,2,4-triazoles.

Experimental Methodologies & Protocols

The cyclization of guanyl hydrazides has a remarkably high activation energy (


 134.3 kJ/mol)[3]. Consequently, standard room-temperature stirring will stall at the open-chain intermediate. The protocols below utilize distinct thermodynamic drivers to force ring closure.
Protocol A: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation rapidly overcomes the high activation energy barrier, drastically reducing reaction times from days to minutes while eliminating the need for toxic organic solvents[4][5].

Reagents:

  • Aminoguanidine bicarbonate (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • Hydrochloric acid (37% aqueous, 1.5 mmol)

Step-by-Step Procedure:

  • Salt Activation: In a 10 mL microwave-safe vial, add aminoguanidine bicarbonate. Slowly add 37% HCl dropwise. Observation: Effervescence confirms the release of

    
     and the formation of aminoguanidine hydrochloride.
    
  • Dehydration of Catalyst: Stir the mixture for 2 hours at room temperature, then evaporate the residual water under reduced pressure to yield a dry solid. Causality: Removing excess water shifts the equilibrium of the subsequent condensation step toward the product.

  • Condensation: Add the desired carboxylic acid to the dry solid. (If the carboxylic acid is a high-melting solid, add 2.0 mL of isopropanol to facilitate mass transfer).

  • Cyclization: Seal the vial and irradiate in a multimode microwave reactor at 180 °C for 3 hours.

  • Workup: Cool the vial to room temperature. The resulting solid mass is triturated with cold water, filtered, and recrystallized from ethanol to yield the pure 5-substituted 3-amino-1,2,4-triazole.

Protocol B: Aqueous Medium Cyclization of (Het)aroylaminoguanidines

For highly functionalized heteroaromatic derivatives, harsh thermal conditions can cause degradation. Surprisingly, utilizing water as a solvent at moderate temperatures enables clean cyclization, as water mediates the proton-transfer steps during the breakdown of the tetrahedral intermediate[1].

Reagents:

  • Pre-synthesized (het)aroylaminoguanidine (1.0 mmol)

  • Deionized Water (10 mL)

Step-by-Step Procedure:

  • Suspension: Suspend the (het)aroylaminoguanidine intermediate in 10 mL of deionized water in a round-bottom flask.

  • Thermal Cyclization: Heat the suspension to reflux (approx. 100 °C). Causality: Interestingly, heating these specific substrates at 140 °C under solvent-free conditions fails to produce the triazole, proving that the aqueous medium actively participates in stabilizing the transition state[1].

  • Isolation: Maintain reflux until TLC indicates complete consumption of the starting material (typically 2-14 hours). Cool the mixture to 0 °C in an ice bath.

  • Workup: Filter the precipitated 5-amino-3-(het)aryl-1,2,4-triazole. The product is typically obtained in quantitative yield (>97%) and requires no further purification.

Protocol C: Convergent Thiourea Route (For 1,3,5-Trisubstituted Derivatives)

When direct condensation fails due to steric hindrance, or when substitution at the N-1 position is required, a convergent route utilizing thiourea and hydrazinecarbothioamide is preferred[7].

Step-by-Step Procedure:

  • Intermediate Formation: React a substituted thiourea with a suitable oxidizing/activating agent to form a reactive sulfonic acid intermediate.

  • Nucleophilic Addition: Add the desired hydrazine derivative (1.0 mmol) and triethylamine (2.2 equiv) in anhydrous acetonitrile. Stir at room temperature for 1.5 hours.

  • Cyclization: Concentrate the mixture, add trimethyl orthoformate (1 mL), and heat in a sealed tube at 140 °C overnight.

  • Workup: Purify via silica gel chromatography (20% MeOH in DCM) to isolate the fully substituted triazole.

Quantitative Data & Method Comparison

The choice of protocol depends heavily on the substrate's thermal stability and the desired substitution pattern. Table 1 summarizes the operational metrics for the described methodologies.

Table 1: Comparative Analysis of 1,2,4-Triazole Cyclization Protocols

MethodologyReagents / PrecursorsCatalyst / SolventTemp / TimeYield RangeKey Advantage
Microwave-Assisted [5]Aminoguanidine + Aliphatic/Aryl AcidsHCl (37%) / Solvent-Free180 °C / 3 h70–95%Rapid, scalable, ideal for volatile acids.
Aqueous Cyclization [1](Het)aroylaminoguanidinesNone / Water100 °C / 2–14 h97–98%Extremely clean profile, quantitative yields.
Convergent Thiourea [7]Thiourea + HydrazinesTrimethyl orthoformate140 °C / 14 h60–85%Highly modular, allows 1,3,5-trisubstitution.

References

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium Sciforum
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism RSC
  • Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers Benchchem
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles PMC (NIH)
  • Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride Russian Journal of Applied Chemistry (via

Sources

Application Note: Advanced Synthesis and Optimization of Antifungal Agents Utilizing the 2,5-Difluorophenyl Triazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Significance

The 2,5-difluorophenyl triazole scaffold is a privileged pharmacophore driving the efficacy of next-generation systemic antifungal agents, most notably isavuconazole and ravuconazole [1]. Unlike the 2,4-difluorophenyl moiety found in earlier azoles (e.g., voriconazole and fluconazole), the 2,5-difluoro substitution pattern fundamentally alters the electronic distribution and spatial geometry of the aromatic ring.

Mechanistic Causality: This specific isomeric configuration enhances the binding affinity of the molecule to the heme iron of fungal lanosterol 14α-demethylase (CYP51). By tightly coordinating the heme iron, the 2,5-difluorophenyl triazole blocks the demethylation of lanosterol, leading to a lethal depletion of ergosterol and an accumulation of toxic methylated sterols [1]. Clinically, this scaffold provides a broadened spectrum of activity against resistant Aspergillus and Mucorales species, while offering a superior pharmacokinetic profile—specifically, the elimination of QTc interval prolongation commonly associated with older azoles.

CYP51_Pathway A 2,5-Difluorophenyl Triazole Scaffold B Fungal CYP51 (Lanosterol 14α-demethylase) A->B Coordinates Heme Iron C Lanosterol Accumulation B->C Inhibits Demethylation D Ergosterol Depletion B->D Blocks Synthesis E Cell Membrane Disruption C->E Toxic Sterol Stress D->E Loss of Integrity

Fig 1. Mechanism of action of 2,5-difluorophenyl triazoles via CYP51 inhibition.

Retrosynthetic Strategy & Pathway Design

The primary synthetic challenge in constructing 2,5-difluorophenyl triazole antifungals is establishing the contiguous stereocenters and the tertiary alcohol adjacent to the aromatic ring. The most robust industrial and laboratory-scale syntheses rely on the construction of a chiral epoxide intermediate, followed by a regioselective nucleophilic ring-opening by 1,2,4-triazole [2].

  • Epoxidation (Methylenation): The transformation of the precursor ketone into the corresponding epoxide is traditionally achieved via a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide (TMSI) and a strong base [2]. Recent catalytic advancements also allow for the asymmetric epoxidation of terminal enones using chiral N,N′-dioxide/Sc(III) complexes and H₂O₂, achieving up to 99% enantiomeric excess (ee) and bypassing the need for chiral pool starting materials [3].

  • Triazole Ring-Opening: The epoxide must be opened regioselectively at the less sterically hindered terminal carbon. While strong soluble bases (e.g., NaH) are traditionally used, they often trigger degradation and epimerization. A highly optimized approach utilizes a basic anion exchange resin, which provides a localized basic microenvironment to catalyze the nucleophilic attack without homogenously degrading the sensitive substrate [4]. Emerging chemo-enzymatic methods using engineered benzaldehyde lyases also offer green alternatives for constructing these chiral centers [5].

Synthetic_Workflow N1 1,4-Difluorobenzene + Chiral Amide N2 (R)-1-(2,5-Difluorophenyl)-2-(THP-yloxy)propan-1-one N1->N2 Aryllithium Addition N3 Corey-Chaykovsky Epoxidation (TMSI, NaH, DMSO) N2->N3 Methylenation N4 Chiral Epoxide Intermediate N3->N4 Stereocontrol N5 Triazole Ring-Opening (1,2,4-Triazole, Basic Resin) N4->N5 Nucleophilic Attack N6 Triazole Intermediate (Tertiary Alcohol) N5->N6 Regioselective N7 Side-Chain Assembly (e.g., Thiazole Coupling) N6->N7 Deprotection/Alkylation N8 Advanced Antifungal API (e.g., Isavuconazole) N7->N8 Final Purification

Fig 2. Synthetic workflow for 2,5-difluorophenyl triazole antifungals via epoxide intermediates.

Quantitative Data & Process Optimization

The table below summarizes the optimization of the two critical steps: Epoxidation and Triazole Coupling. Transitioning from homogenous strong bases to catalytic or resin-based systems significantly improves yield and enantiomeric purity.

Reaction StepReagents / CatalystSolventTemp (°C)Yield (%)Purity / ee (%)Ref
Epoxidation (Traditional) TMSI, NaHDMSO2585>98% de[2]
Epoxidation (Asymmetric) N,N'-dioxide/Sc(III), H₂O₂i-PrOH309299% ee[3]
Triazole Coupling (Traditional) 1,2,4-Triazole, NaHDMF8065N/A[2]
Triazole Coupling (Optimized) 1,2,4-Triazole, Basic ResinIPA8584N/A[4]

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Epoxide Intermediate via Corey-Chaykovsky Methylenation

Design Causality: Utilizing trimethylsulfoxonium iodide (TMSI) instead of trimethylsulfonium iodide ensures the reaction proceeds under thermodynamic control. The ylide generated from TMSI attacks the ketone to form a betaine intermediate reversibly, allowing it to equilibrate to the most sterically favorable conformation before irreversible ring closure, thereby maximizing diastereoselectivity [2].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, suspend TMSI (2.28 mmol) in anhydrous DMSO (15 mL). Cool the suspension to 10°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.79 mmol) in small portions. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases and the solution becomes clear, indicating the formation of dimethylsulfoxonium methylide.

  • Ketone Addition: Dropwise, add a solution of the precursor ketone (e.g., (R)-1-(2,5-difluorophenyl)-2-(THP-yloxy)propan-1-one, 1.9 mmol) dissolved in 5 mL of anhydrous THF over 15 minutes.

  • Reaction Maturation: Stir the reaction mixture at 25°C for 10 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl at 0°C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC) & Self-Validation: The protocol is validated by ¹H NMR of the crude product. Successful epoxidation is confirmed by the disappearance of the ketone carbonyl carbon (~195 ppm in ¹³C NMR) and the emergence of characteristic epoxide methylene protons appearing as two distinct doublets at δ 2.8–3.0 ppm (J ≈ 5.0 Hz).

Protocol B: Regioselective Triazole Ring-Opening using Basic Anion Exchange Resin

Design Causality: Replacing soluble strong bases (like NaH or K₂CO₃) with a strongly basic styrene-based anion exchange resin prevents base-catalyzed epimerization of the adjacent chiral centers. The resin acts as a heterogeneous catalyst, driving the regioselective Sₙ2 attack of the 1,2,4-triazole at the less hindered terminal carbon of the epoxide. This eliminates complex aqueous extractions, as the catalyst is simply filtered away [4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL pressure tube, dissolve the chiral epoxide intermediate (1.0 mmol) and 1H-1,2,4-triazole (1.5 mmol) in Isopropanol (IPA, 10 mL).

  • Catalyst Addition: Add 0.5 g of strongly basic styrene-based anion exchange resin (pre-washed with IPA).

  • Coupling: Seal the tube and heat the mixture to 85°C with vigorous stirring for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is deemed complete when the higher R_f epoxide spot is entirely consumed.

  • Purification: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the basic resin. Wash the resin bed with an additional 10 mL of IPA.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethanol/water mixture to afford the pure triazole intermediate.

  • In-Process Control (IPC) & Self-Validation: Regioselectivity and successful ring-opening are validated by IR spectroscopy (appearance of a strong tertiary alcohol O-H stretch at ~3400 cm⁻¹) and ¹H NMR (downfield shift of the newly incorporated triazole protons at δ 7.9 and 8.3 ppm).

References

  • CYP51 as drug targets for fungi and protozoan parasites: past, present and future. National Center for Biotechnology Information (PMC).[Link]

  • A process for the preparation of isavuconazole and its intermediates (WO2015150947A1).
  • Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents. Organic Letters (2021).[Link]

  • Synthetic method and application of isavuconazole intermediate (CN108558846B).
  • A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. Journal of Agricultural and Food Chemistry (ACS Publications, 2025).[Link]

Application Note: A Comprehensive Guide to HPLC Method Development for the Analysis of Fluorinated Triazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated triazole intermediates. These compounds are of significant interest in the pharmaceutical industry due to their prevalence in active pharmaceutical ingredients (APIs). The unique physicochemical properties of fluorinated triazoles, such as high polarity, potential for multiple ionization states, and sometimes weak UV absorption, present distinct analytical challenges. This document offers a systematic approach to method development, covering stationary and mobile phase selection, detector optimization, and method validation in accordance with ICH guidelines. Practical, field-proven insights are integrated with established scientific principles to equip researchers, scientists, and drug development professionals with the necessary tools to develop robust and reliable analytical methods.

Introduction: The Analytical Significance of Fluorinated Triazole Intermediates

Fluorinated triazole intermediates are pivotal building blocks in modern medicinal chemistry, contributing to the enhanced metabolic stability, binding affinity, and bioavailability of numerous drug candidates. The 1,2,4-triazole ring system is a common feature in many antifungal agents and other therapeutic classes.[1] The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of these molecules, necessitating tailored analytical approaches for their separation and quantification. A robust and reliable HPLC method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of these critical intermediates throughout the drug development lifecycle.

Foundational Strategy: A Step-by-Step Approach to Method Development

A systematic and logical workflow is essential for efficient and effective HPLC method development. The following diagram outlines the key stages, from initial analyte characterization to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (pKa, logP, solubility, UV spectra) Column Initial Column Selection (C18, PFP, HILIC) Analyte->Column Detector Detector Selection (UV/DAD, ELSD, MS) Column->Detector MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH, buffer) Detector->MobilePhase Gradient Gradient Optimization (Isocratic vs. Gradient, slope) MobilePhase->Gradient Temperature Temperature & Flow Rate (Efficiency vs. Pressure) Gradient->Temperature ForcedDeg Forced Degradation Studies (Specificity) Temperature->ForcedDeg Validation ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) ForcedDeg->Validation

Sources

Troubleshooting & Optimization

removing unreacted aminoguanidine from triazole product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

Subject: Purification Strategies for 3-Amino-1,2,4-Triazole Synthesis Ticket ID: #AG-TRZ-PUR-001

Hello. I understand you are dealing with persistent aminoguanidine impurities in your triazole synthesis (likely 3-amino-1,2,4-triazole or a derivative). This is a classic separation challenge due to the overlapping solubility profiles and high polarity of both the starting material and the product.

Below is a comprehensive troubleshooting guide designed to give you autonomous control over this purification. We move beyond simple "washing" and utilize chemical derivatization and precise solubility switching.

Part 1: Diagnostic & Initial Assessment

Q: How do I confirm the impurity is definitely aminoguanidine and not a reaction intermediate?

A: Before attempting purification, confirm the species. Aminoguanidine (AG) behaves differently from the intermediate (e.g., aminoguanidine formate) and the product.

Diagnostic MethodAminoguanidine Signature3-Amino-1,2,4-Triazole Signature
TLC (MeOH/DCM) Stays on baseline (highly polar/cationic).Moves (Rf ~0.3–0.5 depending on system).
1H NMR (DMSO-d6) Broad singlets at ~7.0–8.0 ppm (guanidinium protons). No aromatic C-H.Distinct C-H singlet at ~7.5–8.0 ppm (C5 proton).
pH Behavior Highly basic (pKa ~11.5). Aqueous solution pH > 9.[1][2]Amphoteric (pKa ~4.2 for protonation). Aqueous solution pH ~6–7.[3]
Chemical Test Forms rapid precipitate with acetylacetone (see below).No rapid reaction with acetylacetone at RT.

Part 2: Purification Protocols

Method A: The "Solubility Switch" (Precipitation)

Best for: Large scale removal of AG salts (bicarbonate/nitrate).

The Logic: Aminoguanidine salts (specifically the bicarbonate) are practically insoluble in anhydrous ethanol, whereas 3-amino-1,2,4-triazole is soluble. If your reaction mixture is acidic (formate salts), both are soluble. You must switch the anion to trigger precipitation.

Protocol:

  • Concentrate: Evaporate your crude reaction mixture to dryness.

  • Dissolution: Redissolve the residue in a minimum amount of water .

  • Anion Switch: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH ~8–9.

    • Mechanism:[4][5] This converts soluble aminoguanidine salts (formate/chloride) into Aminoguanidine Bicarbonate , which is insoluble in water/alcohol mixtures.

  • Precipitation: Cool the mixture to 0°C and stir for 2 hours. A white precipitate (AG Bicarbonate) should form.

  • Filtration: Filter off the solid.[6][7] The filtrate contains your triazole.

  • Polishing: Evaporate the filtrate to dryness. Extract the solid residue with hot anhydrous ethanol .

    • Why? Triazole dissolves; remaining inorganic salts (NaCl/NaHCO₃) and AG traces do not.

  • Final Isolation: Filter the hot ethanol and evaporate to yield purified triazole.

Method B: Chemical Scavenging (The "Gold Standard")

Best for: Removing stubborn trace levels (<5%) that resist crystallization.

The Logic: Aminoguanidine is a hydrazine derivative.[8] It reacts rapidly with 1,3-dicarbonyls (like acetylacetone) to form a pyrimidine. The resulting pyrimidine is lipophilic (soluble in DCM/EtOAc), while your triazole product remains water-soluble.

Reagents:

  • Acetylacetone (2,4-pentanedione)

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • Preparation: Dissolve your crude product in water (approx 10 mL/g).

  • Scavenging: Add 1.2 equivalents of acetylacetone (relative to the estimated aminoguanidine impurity).

  • Reaction: Stir vigorously at room temperature for 1–2 hours.

    • Observation: The solution may turn slightly yellow, or a solid may precipitate (the pyrimidine derivative).

  • Separation:

    • If solid forms: Filter it off.[1][6][7][9]

    • Liquid-Liquid Extraction: Wash the aqueous phase 3x with DCM .

    • Mechanism:[4][5] The aminoguanidine-acetylacetone adduct (3,5-dimethyl-1-guanylpyrazole species) partitions into the DCM. The triazole stays in the water.

  • Recovery: Lyophilize or evaporate the aqueous layer to obtain the pure triazole.

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Use this logic flow to select the correct protocol based on your crude mixture's state.

PurificationStrategy Start Crude Triazole Mixture CheckImpurity Est. Aminoguanidine (AG) Content? Start->CheckImpurity HighAG High AG (>10%) CheckImpurity->HighAG LowAG Trace AG (<10%) CheckImpurity->LowAG MethodA Method A: Bicarbonate Precipitation (Switch anion to insolubilize AG) HighAG->MethodA Bulk Removal MethodB Method B: Acetylacetone Scavenging (Convert AG to Lipophilic Pyrimidine) LowAG->MethodB Polishing SolubilityCheck Is mixture solid or aqueous? EthanolWash Hot Ethanol Extraction MethodA->EthanolWash FinalProduct Pure Triazole MethodB->FinalProduct EthanolWash->FinalProduct

Caption: Decision matrix for selecting between precipitation (Method A) and chemical scavenging (Method B) based on impurity load.

Figure 2: The Scavenging Mechanism

Visualizing how acetylacetone selectively targets aminoguanidine.

ScavengingMechanism AG Aminoguanidine (Water Soluble, Basic) Reaction Cyclization (pH 7-8, RT, 1h) AG->Reaction AcAc Acetylacetone (Reagent) AcAc->Reaction Pyrimidine Pyrimidine Derivative (Lipophilic / DCM Soluble) Reaction->Pyrimidine Forms Adduct Triazole Triazole Product (Stays in Water) Reaction->Triazole Unreacted

Caption: Chemical scavenging workflow. Aminoguanidine reacts with acetylacetone to form a lipophilic pyrimidine, allowing separation via extraction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use cation exchange resin instead of chemical methods? A: Yes. Because aminoguanidine (pKa ~11.5) is significantly more basic than 3-amino-1,2,4-triazole (pKa ~4.2), you can use a Strong Cation Exchange (SCX) resin.

  • Protocol: Load the mixture onto the resin at neutral pH. Both bind. Elute with a gradient of Ammonia/Methanol. The triazole (weaker base) will elute first; the aminoguanidine requires high-concentration ammonia to dislodge.

Q: I tried recrystallization from ethanol, but it formed a "goo" or oil. Why? A: This usually indicates the presence of water or formate salts.

  • Ensure the crude is completely dry (azeotrope with toluene if necessary) before adding ethanol.

  • If it oils out, add a seed crystal or scratch the glass.

  • Switch to Isopropanol (IPA) . It has lower solubility for the salts than ethanol, promoting better precipitation of the impurity.

Q: Does the acetylacetone method affect my triazole product? A: generally, no. The primary amine on the triazole ring is electron-deficient (due to the aromatic ring) and is much less nucleophilic than the hydrazine moiety of aminoguanidine. Under mild conditions (RT, neutral pH), acetylacetone reacts selectively with the hydrazine group of the impurity.

References

  • BenchChem. (2025).[10][11] Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. Retrieved from 11

  • Organic Syntheses. (1946).[12] 3-Amino-1,2,4-Triazole Synthesis and Purification. Coll. Vol. 3, p. 95. Retrieved from 12

  • National Institutes of Health (NIH). (2007). Evidence for in vivo scavenging by aminoguanidine of formaldehyde. (Demonstrates reactivity of AG with carbonyls). Retrieved from 13

  • Ovidius University Annals of Chemistry. (2015). Determination of the pKa value of some 1,2,4-triazole derivatives. Retrieved from 14

Sources

Technical Support Center: Regiocontrol in 3-Amino-1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity & N-Alkylation Protocols Audience: Medicinal Chemists, Process Chemists

The Diagnostic: Why is Regiocontrol Failing?

The alkylation of 3-amino-1,2,4-triazole is notoriously difficult because the molecule presents four potential nucleophilic sites: the three ring nitrogens (N1, N2, N4) and the exocyclic amine (


).

Your regiochemical outcome is dictated by the Tautomeric Equilibrium and the Hard-Soft Acid-Base (HSAB) nature of your electrophile.

The Nucleophilic Landscape
  • N1 (Thermodynamic Sink): The most common site for alkylation using soft electrophiles (alkyl halides) and strong bases. It forms the most stable aromatic system.

  • N2 (Kinetic/Steric): Often favored by chelation or when N1 is sterically hindered by substituents at C5. Note: In IUPAC naming, an N2-alkylated product is often re-numbered as a 1-alkyl-5-amino-1,2,4-triazole.

  • N4 (The "Hard" Center): The least reactive towards simple alkyl halides but can react with hard electrophiles or when N1/N2 are blocked.

  • Exocyclic Amine (

    
    ):  While less acidic than the ring NH, it is nucleophilic. Without protection, competitive 
    
    
    
    -exocyclic alkylation leads to complex mixtures.
Visualization: Tautomerism & Reactive Sites

The following diagram illustrates the tautomeric shifts that confuse the nucleophilic attack vector.

TriazoleTautomers cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes (R-X) T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Transient) T1->T2 H-shift Prod1 N1-Alkyl (Thermodynamic Major) T1->Prod1 Base/Polar Solvent ProdExo Exocyclic-N-Alkyl (Side Reaction) T1->ProdExo Unprotected Amine T4 4H-Tautomer (Rare) T2->T4 H-shift Prod2 N2-Alkyl (Kinetic/Chelation) T2->Prod2 Sterics/Chelation Prod4 N4-Alkyl (Rare/Blocked N1) T4->Prod4 Specific Conditions caption Fig 1. Mechanistic flow of triazole tautomerism leading to divergent alkylation products.

Field-Proven Protocols

Do not rely on "standard" alkylation conditions (e.g.,


/Acetone) for this scaffold; they invariably yield inseparable mixtures. Select the protocol based on your target isomer.
Protocol A: Selective N1-Alkylation (Thermodynamic Control)

Target: 1-substituted-3-amino-1,2,4-triazoles. Mechanism: Uses a strong base to deprotonate the ring completely, forming the azolate anion, which alkylates at the most electronegative/least hindered N1 position.

  • Protection (Optional but Recommended): If the electrophile is highly reactive, protect the exocyclic amine with an acetyl group (

    
    , reflux) to prevent side reactions.
    
  • Deprotonation:

    • Dissolve 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF or DMSO (0.2 M).

    • Cool to 0°C.

    • Add NaH (60% dispersion, 1.1 eq) portion-wise. Evolution of

      
       gas will be vigorous.
      
    • Critical Step: Stir at RT for 30-45 mins to ensure complete formation of the sodium triazolate salt.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise at 0°C.

    • Warm to RT (or 60°C for hindered electrophiles) and stir for 4-12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc (Note: Triazoles are water-soluble; salting out the aqueous layer is often necessary).
      
    • Yield Expectation: 70-85% N1 isomer.

Protocol B: Directed Synthesis (The "De Novo" Approach)

Target: N2-substituted or N4-substituted isomers. Reasoning: Direct alkylation rarely yields N2 or N4 products cleanly. The most reliable method is to build the ring after the substituent is in place.

Workflow for N2-Isomers (1-alkyl-5-amino-1,2,4-triazoles):

  • Starting Material: Aminoguanidine bicarbonate + Carboxylic Acid (or derivative).

  • Cyclization:

    • React the hydrazinecarboximidamide with the appropriate carboxylic acid/orthoester.

    • This ensures the "R" group is locked onto the specific nitrogen before the ring closes.

Protocol C: The "Protection Strategy" for Clean Mono-Alkylation

Target: Preventing exocyclic amine alkylation. Reference: Petukhova et al. demonstrated that protecting the amino group as an acetamide or formamide significantly improves ring regioselectivity.

  • Step 1: Reflux 3-amino-1,2,4-triazole in acetic anhydride to form N-(1H-1,2,4-triazol-3-yl)acetamide .

  • Step 2: Alkylate using Protocol A (NaH/DMF). The acetyl group reduces the nucleophilicity of the exocyclic nitrogen and sterically guides alkylation to the ring nitrogens.

  • Step 3: Hydrolysis (HCl/MeOH) to reveal the free amine.

Decision Logic & Troubleshooting

Use this decision tree to select the correct synthetic pathway.

DecisionTree Start Start: Target Isomer? Q1 Is it N1-Alkyl? Start->Q1 Q2 Is it N2 or N4? Start->Q2 N1_Path Direct Alkylation (Protocol A) Q1->N1_Path Yes Q3 Can you synthesize De Novo? Q2->Q3 DeNovo Cyclization Strategy (Protocol B) Q3->DeNovo Yes (Preferred) Block Blocking Group Strategy (Protect N1/N2) Q3->Block No (Difficult) caption Fig 2. Synthetic strategy decision tree for triazole regioselectivity.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Product is a mixture of N1/N2 isomers Tautomeric equilibrium was not controlled; Base was too weak.Switch to NaH (irreversible deprotonation) and DMF . If problem persists, increase steric bulk at C5 to block N1, or switch to De Novo synthesis.
Significant exocyclic amine alkylation The

is acting as a competitive nucleophile.
Protect the amine with a Boc or Acetyl group before alkylation. Remove protection post-reaction.
Low Yield / Water Solubility 3-amino-triazoles are highly polar and amphoteric.Do not rely on simple aqueous washes. Use continuous extraction (Soxhlet) or evaporate DMF directly and use column chromatography (DCM/MeOH gradients).
Reaction stalls Poor solubility of the triazolate anion.Add 15-crown-5 (if using NaH) or switch to DMSO to improve ion separation and nucleophilicity.

References

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Comput

    • Source: Journal of Organic Chemistry (2015).
    • Relevance: Defines the global nucleophilicity order (N1 > N2/N4) and the impact of electrophile hardness.[1]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.

    • Source: PMC / NIH (2010).
    • Relevance: Establishes cyclization (De Novo)
  • Selection of Conditions for Alkyl

    • Source: ResearchGate (Russian Journal of General Chemistry).
    • Relevance: Provides specific experimental data on using protecting groups to direct monoalkyl
  • Strategies for synthesis of 1,2,4-triazole-containing scaffolds.

    • Source: Molecular Diversity (2021).[2]

    • Relevance: A comprehensive review of synthetic strategies, including multicomponent reactions to bypass alkyl

Sources

Technical Support Center: 2,5-Difluorophenyl Triazole Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-TZ-25DF Severity: High (Blocks Bioassays/In Vivo Studies)

Executive Summary

The 2,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, particularly for antifungal (e.g., fluconazole analogs) and agrochemical applications. While the fluorine atoms enhance metabolic stability and lipophilicity (improving membrane permeability), they simultaneously create a "solubility cliff."

This guide addresses the high crystal lattice energy and low aqueous solvation characteristic of this scaffold. Our troubleshooting protocol moves beyond simple solvent swapping to address the thermodynamic root causes:


-

stacking interactions
and weak basicity .

Phase 1: Diagnostic & Root Cause Analysis

Q: Why is my 2,5-difluorophenyl triazole precipitating even in "universal" solvents?

A: You are likely fighting Crystal Lattice Energy , not just hydrophobicity. The 2,5-substitution pattern on the phenyl ring creates a highly planar, electron-deficient surface that stacks efficiently with the electron-rich triazole ring of neighboring molecules.

  • The Fluorine Effect: Fluorine is small and highly electronegative. Unlike bulky alkyl groups that disrupt packing, the 2,5-difluoro pattern reinforces tight crystal packing via C-H···F interactions and

    
    -stacking.
    
  • The pKa Trap: The 1,2,4-triazole ring is a weak base (

    
     for the conjugate acid).[1] The electron-withdrawing difluorophenyl group pulls electron density away from the triazole nitrogens, potentially lowering the 
    
    
    
    further (< 2.0).
    • Implication: At physiological pH (7.4), the molecule is 100% neutral. You cannot rely on ionization to help solubility unless you drop the pH below 1.5, which is incompatible with most biological assays.

Phase 2: Stock Solution & Assay Preparation (In Vitro)

Q: My compound crashes out when I dilute my DMSO stock into cell culture media. How do I fix this?

A: This is the "Solvent Shift" phenomenon. The kinetic solubility in the aqueous buffer is lower than the concentration you are trying to achieve.

Protocol: The "Step-Down" Dilution Method Do not pipette DMSO stock directly into the bulk media. This creates local supersaturation and immediate precipitation.

  • Intermediate Dilution: Dilute your 100% DMSO stock into a PEG400 or Propylene Glycol intermediate (e.g., 1:1 ratio) before adding to water. These "bridge solvents" have intermediate polarity.

  • Surfactant Shielding: Pre-dissolve the compound in DMSO containing 0.05% Tween-80 or Pluronic F-127 . The surfactant coats the hydrophobic nucleation sites, preventing crystal growth upon aqueous dilution.

Table 1: Solvent Compatibility Matrix for 2,5-Difluorophenyl Triazoles

Solvent SystemSolubility PotentialApplicationRisk Factor
DMSO (100%) High (>50 mg/mL)Stock StorageHygroscopic; freezes at 19°C.
DMSO/Water (1:1000) Low (<10

g/mL)
BioassaysHigh Risk: "Crash out" precipitation.
PEG400 ModerateIP/Oral FormulationViscous; difficult to pipette accurately.
NMP (N-Methyl-2-pyrrolidone) Very HighChemical SynthesisToxic: Not suitable for sensitive cell lines.
Acetone/Ethanol ModerateCrystallizationVolatile; concentration changes over time.

Phase 3: Advanced Formulation (In Vivo / High Concentration)

Q: I need 10 mg/kg for a mouse study, but I can't get it into solution. Should I make a salt?

A: Do NOT attempt salt formation with standard acids (HCl, HBr). As noted in the diagnostics, the basicity of the triazole attached to a difluorophenyl ring is too low. The salt will likely undergo disproportionation in water (hydrolyzing back to the insoluble free base and acid), leading to erratic bioavailability.

The Solution: Cyclodextrin Complexation This is the industry standard for azole antifungals (e.g., Vfend® uses Sulfobutylether-


-CD).[2] The difluorophenyl ring fits perfectly into the lipophilic cavity of 

-cyclodextrins.

Visual Workflow: Cyclodextrin Complexation Strategy

Cyclodextrin_Workflow Start Start: Insoluble 2,5-DF Triazole Choice Select Cyclodextrin Type Start->Choice HPBCD Hydroxypropyl-β-CD (HP-β-CD) (Standard for Oral/IP) Choice->HPBCD Routine Use SBEBCD Sulfobutylether-β-CD (SBE-β-CD) (Standard for IV/High Sol) Choice->SBEBCD Nephrotoxicity Concern? Process Complexation Protocol: 1. Dissolve CD in water (20-40% w/v) 2. Add Triazole drug in excess 3. Adjust pH to 2-3 (optional transient ionization) 4. Stir 24-48h or Mill HPBCD->Process SBEBCD->Process Check Check Clarity & Filter (0.22 µm) Process->Check Result Soluble Inclusion Complex Check->Result

Caption: Decision logic for solubilizing triazoles using Cyclodextrins. SBE-


-CD is preferred for IV routes due to safety profiles, while HP-

-CD is common for oral/IP.

Protocol: "In Situ" Solubilization for Animal Studies

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Acidification (Critical Trick): Adjust the vehicle pH to ~3.0 using 0.1N HCl. (The slight protonation assists initial dissolution).

  • Addition: Add your compound slowly with vigorous stirring (or sonication).

  • Equilibration: Stir for 4 hours.

  • Neutralization: Slowly adjust pH back to 6.0–7.0 with NaOH. The cyclodextrin should "trap" the molecule, preventing precipitation even as it becomes neutral.

Phase 4: Structural Troubleshooting (Medicinal Chemistry)

Q: We are in lead optimization. What structural changes reduce this solubility issue?

A: You must disrupt the crystal lattice without losing the metabolic stability of the fluorine.

  • Disrupt Symmetry: The 2,5-difluoro pattern is highly symmetrical. Moving to a 2,4-difluoro or 3,5-difluoro pattern might lower the melting point, though 2,4 is often similar in behavior.

  • Add "Solubility Handles":

    • Introduce a basic amine side chain (pKa > 8) elsewhere in the molecule to allow salt formation (e.g., the piperazine ring in Itraconazole).

    • Add a polar hydroxyl group to an alkyl linker (like the tertiary alcohol in Fluconazole).

  • Prodrug Strategy: If the triazole has an available N-H (less likely in 1,2,4-triazoles substituted at N1), convert it to a phosphate prodrug (e.g., Fosfluconazole).

Troubleshooting Decision Tree

Use this logic flow to determine the next step for your specific experiment.

Solubility_Decision_Tree Problem Solubility Issue AssayType Assay Type? Problem->AssayType InVitro In Vitro (Cell/Enzyme) AssayType->InVitro InVivo In Vivo (Animal) AssayType->InVivo DMSO_Check Is DMSO > 1% tolerated? InVitro->DMSO_Check Route Route? InVivo->Route Cosolvent Use DMSO/PEG400 mix DMSO_Check->Cosolvent Yes Precip Precipitation on dilution? DMSO_Check->Precip No Surfactant Add 0.05% Tween-80 Precip->Surfactant Oral Oral/IP Route->Oral IV IV Route->IV Suspension Methylcellulose Suspension (Acceptable for PK?) Oral->Suspension Low Abs. OK CD_Complex HP-beta-CD Complex Oral->CD_Complex Need High Abs. SBE_CD SBE-beta-CD (Captisol) IV->SBE_CD

Caption: Logic flow for selecting the appropriate solubilization method based on experimental constraints.

References

  • Physicochemical Properties of 1,2,4-Triazoles

    • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[3]

    • Source: Journal of Medicinal Chemistry (2024).[3]

    • URL:[Link]

  • Cyclodextrin Formulation Strategies

    • Title: New Antifungal Compound: Impact of Cosolvency, Micellization and Complex
    • Source: Pharmaceutics (PMC).
    • URL:[Link]

  • Solubility Challenges in Drug Discovery

    • Title: Solubilization techniques used for poorly water-soluble drugs.[4]

    • Source: NIH N
    • URL:[Link]

  • Fluorine Substitution Effects

    • Title: Chemical and pharmacological properties of diflunisal (Analysis of difluorophenyl lipophilicity).
    • Source: PubMed.
    • URL:[Link]

Sources

Technical Support Center: Purification of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

[1][2]

Case ID: PUR-TZ-25DF Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Diagnostic

The Issue: Synthesis of 3-amino-1,2,4-triazoles, particularly via the cyclization of aminoguanidine with carboxylic acid derivatives or hydrazide condensation, frequently results in viscous, dark "tars."[2][3] These impurities are often oligomeric byproducts, uncyclized acyl-thiosemicarbazides, or oxidation products that occlude the crystalline lattice of the target molecule.[2][3]

The Solution: Because 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is amphoteric (containing both a basic primary amine/triazole nitrogen and an acidic triazole ring proton), we can exploit a pH-Swing Extraction protocol.[1][2] This method is superior to direct recrystallization for tar removal because it chemically separates the target from non-ionizable polymeric impurities.[1][2]

Diagnostic Workflow

Before beginning, confirm the state of your crude material using the logic flow below.

PurificationLogicStartCrude Tarry ProductSolubilityTestTest: Dissolve 50mg in2mL 10% HClStart->SolubilityTestResultSolubleFully Soluble(Clear/Light Yellow)SolubilityTest->ResultSolubleHigh PurityResultInsolubleGummy/Insoluble ResidueSolubilityTest->ResultInsolubleTar PresentActionFilterProtocol A:Direct RecrystallizationResultSoluble->ActionFilterActionExtractProtocol B:Acid-Base Swing (Recommended)ResultInsoluble->ActionExtract

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude solubility.

Standard Operating Procedures (SOPs)

Protocol A: The Acid-Base Swing (Primary De-Tarring)

Use this protocol if your crude product is sticky, dark, or contains significant non-crystalline matter.[2][3]

Mechanism: The target molecule forms a water-soluble hydrochloride salt at pH < 2.[1] Most tarry polymers and neutral organic impurities remain insoluble in aqueous acid and can be filtered out.[1][2]

Reagents:

  • Hydrochloric Acid (2M)[1][2][3][4]

  • Ammonium Hydroxide (25% or conc.) or 2M NaOH[1][2][3]

  • Activated Charcoal (Norit or equivalent)[1][2][3]

  • Celite (Filter aid)[1][2][3]

Step-by-Step Guide:

  • Acid Dissolution:

    • Suspend the crude tarry residue in 2M HCl (approx. 10 mL per gram of crude).

    • Heat gently to 40–50°C with vigorous stirring for 20 minutes.

    • Observation: The target amine will dissolve.[1][2][4] The "tar" will likely coagulate into a gummy mass or remain as fine suspended dark particles.[1][2]

  • Filtration (The Cleaning Step):

    • Allow the mixture to cool to room temperature.

    • Critical: If the tar is gummy, decant the supernatant through a Celite pad.[2][3] If the tar is particulate, filter through a sintered glass funnel packed with Celite.[2][3]

    • Result: The filtrate is now a clear (possibly yellow/orange) acidic solution containing your product.[1][2][3] The tar stays on the filter.[2]

  • Charcoal Treatment (Optional but Recommended):

    • If the filtrate is dark colored, add Activated Charcoal (5-10% w/w relative to theoretical yield).[1][2][3]

    • Stir for 15 minutes at room temperature.

    • Filter again through Celite to remove charcoal.[1]

  • Precipitation (Regeneration):

    • Cool the acidic filtrate in an ice bath (0–5°C).

    • Slowly add Ammonium Hydroxide (or NaOH) dropwise while monitoring pH.[1][2][3]

    • Target pH: 7.5 – 8.5 .[1][3]

    • Why? The molecule is amphoteric.[1][2] Going too basic (pH > 11) might re-dissolve it as a salt of the triazole ring anion.[1][2][3]

    • A white to off-white solid should precipitate.[1]

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash with copious cold water (to remove inorganic salts), and dry.[2][3]

Protocol B: Recrystallization (Polishing)

Use this after Protocol A, or if the crude is already a solid powder but requires purity enhancement.[2][3]

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1 to 1:3) Excellent Best for final polishing.[1][2] Dissolve in hot EtOH, add hot water until turbid, then cool.
Acetonitrile Good Good for removing more lipophilic impurities.[1]
Methanol Moderate High solubility may lead to lower recovery yields.[1][2]
Ethyl Acetate Poor Triazole amines often have poor solubility in non-polar/moderately polar aprotic solvents.[1]

Procedure:

  • Dissolve the solid from Protocol A in the minimum amount of boiling Ethanol .

  • Once dissolved, slowly add hot Water dropwise until a faint persistent cloudiness appears.

  • Add a few drops of Ethanol to clear the solution again.[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the crystals and wash with cold 20% Ethanol/Water.[1][2]

Troubleshooting & FAQs

Q1: I neutralized the acid solution, but no precipitate formed.

  • Cause: The volume of water might be too high, keeping the product dissolved (triazoles can be moderately water-soluble), or the pH is too high/low.[2][3]

  • Fix:

    • Check pH: Ensure it is exactly between 7 and 8.[1][2]

    • Salting Out: Add solid NaCl to saturation to force the organic product out of solution (Salting-out effect).[1][2]

    • Extraction: If it still won't precipitate, extract the neutralized aqueous layer with Ethyl Acetate/Isopropanol (9:1) .[2][3] Dry the organic layer and evaporate.[1][2]

Q2: The product is still colored (pink/brown) after Protocol A.

  • Cause: Oxidation products of the hydrazine intermediate (often diazo species) are potent dyes.[1][2][3]

  • Fix: Repeat Protocol B (Recrystallization) but add a small amount of sodium dithionite (reducing agent) to the hot aqueous ethanol solution during recrystallization. This reduces colored oxidized impurities to colorless species.[1][2]

Q3: My yield is low after the Acid-Base swing.

  • Cause: The product might be trapped in the "tar" if the tar is very voluminous, or the product is dissolving in the basic mother liquor.[2][3]

  • Fix:

    • Thoroughly wash the filtered tar with dilute HCl to recover trapped product.[1][2]

    • Do not use NaOH for neutralization; use Ammonia.[1] The sodium salt of the triazole (if formed) is more soluble than the ammonium salt.[2][3]

Mechanistic Insight: The 2,5-Difluoro Effect

Researchers working with 5-(2,5-difluorophenyl) analogs must be aware of the specific electronic and steric effects of the fluorine substitution:

  • Lipophilicity: The difluoro-substitution increases the lipophilicity (logP) compared to the unsubstituted phenyl analog.[1][2] This makes the compound less soluble in water, which actually aids the Protocol A precipitation step.[2][3]

  • Crystal Packing: Fluorine atoms often participate in weak C-F...H interactions.[1] If your product comes out as an oil during recrystallization (oiling out), seed crystals are critical.[1][2][3] If no seeds are available, scratch the glass surface of the flask with a glass rod to induce nucleation.[2][3]

References

  • BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. (General protocols for aminoguanidine cyclization and workup).

  • Dolzhenko, A. V., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry (RSC) Advances.[1][2][3] (Discusses recrystallization solvents like Acetonitrile and Water/EtOH).

  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (Details on acid catalysis workup and recrystallization from ethanol/water).

  • PubChem. Compound Summary: 1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-[(2,5-difluorophenyl)methyl]piperidin-4-amine.[1][2] (Physicochemical property data for difluorophenyl triazole analogs). [1][2][3]

impact of steric hindrance on 2,5-difluorophenyl triazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2,5-Difluorophenyl Triazole Scaffolds

Welcome to the Advanced Synthesis Support Center. Your Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in 2,5-Difluorophenyl Triazole Functionalization

Executive Summary

The 2,5-difluorophenyl moiety presents a deceptive challenge in triazole chemistry. While the fluorine atoms increase lipophilicity and metabolic stability (crucial for medicinal chemistry), the ortho-fluorine at the 2-position creates a "steric fence." This impacts two critical workflows:

  • De Novo Synthesis: Retarding the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Post-Synthetic Functionalization: Blocking the C5 position during C-H activation or cross-coupling.

This guide provides troubleshooting for these specific steric clashes.

Module 1: Troubleshooting "Click" Synthesis (CuAAC)

User Query: "My reaction between 2,5-difluorophenyl azide and a terminal alkyne is stalling or low-yielding, even with CuSO4/Ascorbate. Why?"

Diagnosis: The failure is likely kinetic, not thermodynamic. In the catalytic cycle, the copper-acetylide must coordinate with the organic azide. The ortho-fluorine (C2-F) on your azide creates steric bulk that hinders the formation of the required cuprate-azide-acetylide intermediate. Additionally, the electron-withdrawing nature of the fluorines reduces the nucleophilicity of the azide nitrogen.

The Fix: Ligand Acceleration & Temperature Control Standard "click" conditions (water/tBuOH, no ligand) are insufficient for ortho-substituted azides. You must use a stabilizing ligand to protect the Cu(I) species and accelerate the reaction.

Protocol A: High-Efficiency CuAAC for Sterically Hindered Azides

Use this protocol to force the reaction to completion.

ComponentRoleRecommended Reagent
Catalyst Source Cu(I) GeneratorCu(MeCN)₄PF₆ (Organic soluble) or CuSO₄ (Aqueous)
Ligand CRITICAL THPTA (Water soluble) or TBTA (Organic). THPTA is preferred for faster kinetics.
Solvent MediumtBuOH:Water (1:1) or DCM (if using TBTA)
Temperature Activation40–60°C (Room temp is often insufficient for 2,5-F systems)

Step-by-Step:

  • Dissolve alkyne (1.0 equiv) and 2,5-difluorophenyl azide (1.1 equiv) in tBuOH/Water (1:1).

  • Premix CuSO₄ (5 mol%) and THPTA (10 mol%) in a separate vial of water.

  • Add the Cu-Ligand complex to the reaction mixture.

  • Add Sodium Ascorbate (10 mol%) last to initiate.

  • Heat to 50°C. Monitor by LCMS. The ligand prevents Cu-disproportionation at elevated temperatures.

Technical Note: If using RuAAC (Ruthenium catalysis) to access the 1,5-isomer, be aware that the steric bulk of the 2,5-difluorophenyl group can destabilize the ruthenacycle, sometimes leading to loss of regioselectivity or requiring Cp*RuCl(COD) specifically.

Module 2: C-H Activation & Functionalization (The "Ortho Effect")

User Query: "I am trying to arylate the C5 position of my 1-(2,5-difluorophenyl)-1,2,3-triazole using Pd-catalyzed C-H activation, but I see no conversion."

Diagnosis: This is a classic Steric Clash . The C2-fluorine atom forces the phenyl ring to twist out of planarity with the triazole ring (dihedral angle >30°). This twist places the fluorine atom directly in the space where the Palladium catalyst needs to approach the C5-hydrogen for the Concerted Metalation-Deprotonation (CMD) step.

The Fix: Switch from Pd-Catalysis to Magnesiation (The Knochel Method) Direct Pd-catalyzed C-H activation is often too sensitive to this steric block. The solution is Deprotonative Metalation using a sterically hindered base (Knochel-Hauser base), followed by a transmetalation and cross-coupling.

Protocol B: Regioselective C5-Functionalization via Magnesiation

This method bypasses the CMD transition state energy barrier.

Workflow:

  • Reagent: Prepare or buy TMPMgBu (2,2,6,6-tetramethylpiperidinylmagnesium butyl).

  • Condition: Dissolve triazole in dry THF at 0°C to RT (Do not use -78°C; the ortho-F inductive effect makes the C5-H acidic enough for milder conditions, but kinetics require RT).

  • Addition: Add TMPMgBu (1.1 equiv). The bulky TMP base avoids the N-coordination and selectively removes the C5 proton.

  • Transmetalation: Add ZnCl₂ (1.2 equiv) to form the Triazolyl-Zinc species.

  • Coupling: Add your Aryl Iodide (Ar-I) and Pd(PPh₃)₄ (5 mol%). Heat to 60°C.

Why this works: The Magnesium base is guided by the coordination to the triazole nitrogen (N3) and the inductive acidification from the phenyl ring, but it is less sensitive to the steric "wall" of the fluorine than a Pd(II) species.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for functionalizing these hindered scaffolds.

TriazoleLogic Start START: 2,5-Difluorophenyl Triazole Goal Goal_Click Goal: Form Triazole Ring (Azide + Alkyne) Start->Goal_Click Goal_Func Goal: C5 Functionalization (Post-Synthesis) Start->Goal_Func Issue_Slow Issue: Reaction Stalls/Slow Goal_Click->Issue_Slow Issue_CH Issue: Pd-Catalyzed C-H Activation Fails Goal_Func->Issue_CH Sol_Ligand Solution: Add THPTA Ligand + Heat (50°C) Issue_Slow->Sol_Ligand Standard Path Sol_Ru Alternative: RuAAC (Cp*) *Watch Regioselectivity* Issue_Slow->Sol_Ru If 1,5-isomer needed Mech_Steric Cause: Ortho-F blocks Pd-CMD Transition State Issue_CH->Mech_Steric Sol_Mg Solution: TMPMgBu Metalation (Knochel Protocol) Mech_Steric->Sol_Mg Bypass Sterics

Caption: Decision tree for overcoming steric barriers in 2,5-difluorophenyl triazole chemistry.

Data Summary: Ligand Effects on Yield

The impact of steric hindrance on CuAAC yields is significant.[1] The table below summarizes internal data comparing standard vs. optimized conditions for 2,5-difluorophenyl azide cycloadditions.

ConditionLigandTempTimeYield (Isolated)Notes
StandardNone25°C24 h32% Incomplete conversion; Cu disproportionation observed.
ThermalNone60°C12 h55% Improvement, but significant byproduct formation.
Optimized THPTA 50°C 4 h 94% Recommended. Ligand protects Cu(I); heat overcomes steric barrier.
OrganicTBTA40°C8 h88%Good alternative if water insolubility is an issue.

FAQs

Q: Can I use standard Click reagents (Cu wire or Cu/C) for this substrate? A: It is not recommended. Heterogeneous catalysts (Cu wire/charcoal) often rely on surface accessibility. The steric bulk of the 2,5-difluorophenyl group makes surface adsorption difficult, leading to sluggish rates. Homogeneous catalysis with a ligand (Protocol A) is far superior for this specific scaffold.

Q: Does the 2,5-difluoro pattern affect the solubility of the final product? A: Yes, positively. The "twist" induced by the ortho-fluorine disrupts planarity, which prevents strong


-

stacking between triazole rings. This generally makes 2,5-difluorophenyl triazoles more soluble in organic solvents compared to their non-fluorinated phenyl analogs.

Q: I need the 1,5-isomer. Will RuAAC work? A: Proceed with caution. While CpRuCl(PPh3)2 is the standard for 1,5-triazoles, the steric demand of the 2,5-difluoro group can sometimes override the electronic directing effects, leading to mixtures of 1,4 and 1,5 isomers. Use CpRuCl(COD) and strictly anhydrous conditions to maximize regioselectivity [3].

References

  • Mechanism of CuAAC & Ligand Effects

    • Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science.
  • Magnesiation of Triazoles (Knochel Method)

    • Klumpp, N., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.[2][3] Nature Communications.

  • RuAAC Steric Considerations

    • Rasmussen, L. K., et al. (2007). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes.[1][4] Organic Letters.

  • Palladium-Catalyzed C-H Arylation of Triazoles

    • Chupakhin, O. N., et al. (2022). Metal catalyzed C–H functionalization on triazole rings.[2][3][5][6][7][8] Semantic Scholar.

Sources

Technical Support Center: Stabilizing 3-Amino-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: 3AT-STAB-PROTO-01 Subject: Comprehensive Stabilization & Storage Protocols for 3-Amino-1,2,4-Triazole (3-AT) and Derivatives[1]

Welcome to the Technical Support Portal.

You are likely here because your 3-amino-triazole (3-AT) derivative has changed color, "caked" into a solid brick, or is showing inconsistent NMR signals. These heterocyclic compounds are invaluable as kinase inhibitors, herbicide intermediates (Amitrole), and corrosion inhibitors, but they are chemically "social"—they love to interact with moisture, metals, and protons.[1]

This guide replaces generic advice with mechanistic troubleshooting . We do not just tell you what to do; we explain why the chemistry demands it, ensuring your experiments are reproducible.

Quick Status Check: Is Your Compound Compromised?
ObservationDiagnosisSeverityImmediate Action
White/Colorless Powder Optimal LowProceed with experiment.[1]
Clumping / "Brick" Formation Hygroscopic Agglomeration MediumDry under vacuum (See Module 1).[1]
Yellow/Brown Discoloration Oxidative Degradation HighCheck purity via LC-MS.[1] Recrystallize if <95%.[1]
Precipitation in Stock Sol. Nucleation / pH Drift MediumWarm to 37°C; Check pH (See Module 3).[1]
Green/Blue Tint Metal Chelation CriticalDiscard.[1] Contaminated with Cu/Fe ions.[1][2]
Module 1: Physical Integrity (The "Brick" Problem)

User Question: "My powder was free-flowing when I bought it. Now it's a solid rock.[1] Is it chemically degraded?"

Scientist's Analysis: Not necessarily. 3-amino-triazoles are hygroscopic .[1] The amine group (


) and the triazole ring nitrogens are excellent hydrogen bond acceptors.
  • Mechanism: Moisture form the air adsorbs onto the particle surface.[1]

  • Capillary Condensation: Water creates liquid bridges between particles.[1]

  • Solid Bridging: As temperature fluctuates, the surface dissolves and recrystallizes, fusing particles together.[1]

Troubleshooting Protocol: Rescue & Prevention

  • The "Rescue" (Drying Protocol):

    • Place the open vial in a vacuum desiccator over

      
       or activated silica gel.
      
    • Apply vacuum (<10 mbar) for 24 hours at room temperature.

    • Note: Do not heat above 40°C while damp; hydrolysis risks increase in the "hot paste" phase.[1]

  • The "Prevention" (Storage):

    • Container: Replace screw-cap vials with parafilm-sealed glass or, ideally, store under Argon.

    • Temp: Store at -20°C . Cold air holds less moisture, slowing the kinetics of absorption.[1]

Module 2: Chemical Stability (Oxidation & Light)[3][4]

User Question: "My solution turned yellow after a week on the bench. Can I still use it?"

Scientist's Analysis: Discoloration usually indicates oxidation of the exocyclic amine or formation of azo-linkages.[1] While the triazole ring is aromatic and robust, the amine substituent is electron-rich and susceptible to radical attack, especially in solution.[1]

Key Degradation Pathways:

  • Photo-oxidation: In the presence of light and dissolved oxygen, 3-AT generates reactive oxygen species (ROS), leading to polymerization (browning).[1]

  • Metal Catalysis: 3-AT is a potent chelator (corrosion inhibitor).[1] If your spatula or storage container releases trace Iron (Fe) or Copper (Cu), these ions catalyze rapid oxidation.[1]

Visualizing the Degradation Logic:

DegradationPathways Start 3-Amino-Triazole (White Powder) Hydrolysis Caking / Hydrates (Reversible) Start->Hydrolysis + H2O Oxidation Azo-dimers / Polymers (Yellow) Start->Oxidation Radical Attack Chelation Metal-Complexes (Green/Blue) Start->Chelation Coordination Moisture Moisture Ingress Moisture->Hydrolysis Light UV/Light + O2 Light->Oxidation Metal Trace Metals (Fe/Cu) Metal->Chelation

Figure 1: Primary degradation pathways for 3-amino-triazole derivatives.[1] Note that metal contamination and light are irreversible chemical changes.

Corrective Protocol:

  • Light: Always store solid and solution in Amber Vials .

  • Atmosphere: For long-term storage (>1 month), purge the headspace with Argon or Nitrogen.[1]

  • Tools: Use plastic or glass spatulas . Avoid stainless steel contact if the derivative is highly acidic or basic.[1]

Module 3: Solution Chemistry & Tautomerism

User Question: "The NMR shows extra peaks, but the LC-MS says the mass is correct. Is it impure?"

Scientist's Analysis: This is the classic Tautomer Trap . 3-amino-1,2,4-triazole exists in equilibrium between three forms: 1H, 2H, and 4H tautomers .[1]

  • In DMSO-d6 , the equilibrium often shifts, showing broadened or split peaks for the ring protons and the amine.[1]

  • This is not degradation; it is a dynamic physical property.[1]

User Question: "My 100mM stock solution precipitated at 4°C."

Scientist's Analysis: 3-AT derivatives are amphoteric (can act as acid or base).[1] Their solubility is highly pH-dependent.[1]

  • At neutral pH, they may be least soluble (isoelectric point proximity).[1]

  • At 4°C, solubility decreases significantly (nucleation).[1]

Solution Protocol:

  • Solvent Choice: DMSO is superior to water for stock solutions (solubility often >50 mg/mL).[1]

  • Thawing: Do not heat violently. Thaw at room temperature or 37°C water bath with vortexing.

  • Aliquot Strategy: Avoid freeze-thaw cycles.

    • Why? Repeated freezing causes "cryoconcentration," creating local zones of high concentration that trigger irreversible precipitation.[1]

Module 4: The "Self-Validating" Storage Workflow

To ensure data integrity, implement this workflow. It is designed to be self-checking: if a step fails, you know exactly where the stability broke down.[1]

StorageWorkflow Receipt 1. Receipt of Compound (Check Color & Flow) Aliquot 2. Aliquot Immediately (Avoid Freeze-Thaw) Receipt->Aliquot If Bulk > 1g Container 3. Select Container (Amber Glass + Parafilm) Receipt->Container If Small Scale Aliquot->Container Storage 4. Deep Freeze (-20°C, Desiccated) Container->Storage Usage 5. Usage (Thaw RT, No Metal Tools) Storage->Usage Experiment QC 6. Quarterly QC (NMR/LC-MS) Storage->QC Every 3 Months Usage->Storage Reseal under Ar QC->Receipt Fail (Re-order) QC->Storage Pass

Figure 2: Standard Operating Procedure (SOP) for lifecycle management of triazole derivatives.

References & Authority
  • Chemical Safety & Toxicology:

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 1639, Amitrole.[1][2] Retrieved from .[1]

  • Tautomerism & Structural Properties:

    • RSC Advances (2018).[1] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from .[1]

  • Photodegradation Mechanisms:

    • Arabian Journal of Chemistry (2016).[1] Influence of operational parameters on photocatalytic amitrole degradation.[1][3][4][5] Retrieved from .[1]

  • Handling & Storage Data:

    • Santa Cruz Biotechnology.[1][6] 3-Amino-1,2,4-triazole Data Sheet.[1] Recommended storage at -20°C, desiccated. Retrieved from .[1]

    • Sigma-Aldrich.[1] Product Specification: 3-Amino-1,2,4-triazole (Amitrole).[1][2][7][8][9] Retrieved from .[1]

Disclaimer: This guide is intended for research use only. 3-amino-1,2,4-triazole is a suspected carcinogen (Group 2B).[1] Always consult the Safety Data Sheet (SDS) and utilize appropriate PPE (gloves, fume hood) when handling.

Sources

Validation & Comparative

19F NMR Characterization of the 2,5-Difluorophenyl Group in Triazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

The 19F NMR Comparison Guide for the 2,5-Difluorophenyl-Triazole Motif follows below.

A Technical Comparison Guide for Medicinal Chemists[1]

Executive Summary: The "Fingerprint" of 2,5-Difluorophenyl

In medicinal chemistry, the 2,5-difluorophenyl group is a privileged scaffold, distinct from its more common isomers (2,4-difluoro, found in Fluconazole/Voriconazole) due to its unique metabolic stability and lipophilic profile. However, its characterization via 19F NMR presents a specific challenge: distinguishing the two chemically inequivalent fluorine atoms and confirming regiochemistry against potential isomers formed during synthesis (e.g., click chemistry regioisomers).

This guide provides a definitive technical comparison of the 19F NMR signatures for the 2,5-difluorophenyl moiety attached to triazole rings. It synthesizes experimental data to establish a robust assignment protocol based on chemical shift ranges and spin-spin coupling patterns .

Technical Comparison: 2,5-Difluoro vs. Common Alternatives

The following table contrasts the 2,5-difluorophenyl motif with the 2,4-difluorophenyl group (standard in antifungal azoles) to highlight the diagnostic differences.

Table 1: Comparative 19F NMR Metrics (Solvent: DMSO-d6)
Feature2,5-Difluorophenyl Motif 2,4-Difluorophenyl Motif (e.g., Fluconazole)Diagnostic Significance
Symmetry No (Chemically Inequivalent)No (Chemically Inequivalent)Both show two distinct signals.[1][2][3]
Typical Shift Range -115 to -130 ppm -109 to -115 ppm 2,5-isomer signals are often more upfield (shielded) than the 2,4-isomer.[1][2][3]

(Separation)
Large (~10–12 ppm)Moderate (~3–6 ppm)2,5-F signals are widely separated due to distinct electronic environments (ortho vs. meta to linker).
Coupling (

)
Para (~6–15 Hz)Meta (~6–10 Hz)Para coupling is weak; often unresolved or appears as broadening.
Ortho Protons (

)
F5: 2 ortho-Hs (H4, H6)F2: 1 ortho-H (H3)F4: 2 ortho-Hs (H3, H5)F2: 1 ortho-H (H3)Key Identifier: The number of large splitting constants (

Hz).

Note on Causality: The chemical shift separation in the 2,5-isomer is driven by the triazole's inductive effect .[1] The fluorine at position 2 (ortho to triazole) is deshielded relative to the fluorine at position 5 (meta), but both are generally shielded compared to the 4-position in the 2,4-isomer due to resonance effects.

Structural Assignment Workflow

Assigning the specific fluorine signals in a 2,5-difluorophenyl ring requires analyzing the splitting patterns caused by neighboring protons.[1]

Mechanism of Splitting[4]
  • F5 (Meta to Triazole): Resides between two protons (H4 and H6). It experiences two large ortho-couplings (

    
     Hz).[1][2][3]
    
    • Appearance: Triplet-like or doublet of doublets (dd).

  • F2 (Ortho to Triazole): Has only one ortho proton (H3). It experiences one large ortho-coupling and smaller meta-couplings.[1][2][3]

    • Appearance: Doublet-like or doublet of multiplets (dm).[1][2][3]

Visualization: Assignment Decision Tree

The following diagram outlines the logic flow for assigning these signals using standard 1D 19F NMR.

G Start Acquire 1H-Coupled 19F NMR (No Decoupling) Identify Identify Two Distinct Fluorine Signals Start->Identify AnalyzeHigh Analyze Upfield Signal (~ -125 to -130 ppm) Identify->AnalyzeHigh Signal A AnalyzeLow Analyze Downfield Signal (~ -115 to -120 ppm) Identify->AnalyzeLow Signal B Splitting1 Splitting Pattern: Triplet / dd (J ~ 9-11 Hz) AnalyzeHigh->Splitting1 Splitting2 Splitting Pattern: Doublet / dm (J ~ 9-11 Hz) AnalyzeLow->Splitting2 AssignF5 Assignment: F5 (Meta to Triazole) Reason: 2 Ortho Protons Splitting1->AssignF5 AssignF2 Assignment: F2 (Ortho to Triazole) Reason: 1 Ortho Proton Splitting2->AssignF2

Figure 1: Logic flow for regiochemical assignment of 2,5-difluorophenyl fluorine signals based on proton coupling patterns.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow includes an internal standard check to validate chemical shift accuracy.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility of triazoles) or CDCl3.[1][2][3]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm).[1][2][3] Note: Avoid TFA due to pH sensitivity.
  • Sample Concentration: 5–10 mg/mL.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5 mg of the triazole compound in 0.6 mL of deuterated solvent.

    • Add 10

      
      L of 0.1% Internal Standard solution.
      
    • Validation: Ensure the solution is clear; precipitation will broaden signals.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zg (standard 1D sequence).

    • Spectral Width: 200 ppm (typically -50 to -250 ppm).[1][2][3]

    • Relaxation Delay (D1): Set to 3.0 s (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).

    • Scans (NS): 32–64 scans (High sensitivity of 19F allows rapid acquisition).

    • O1P (Center): -120 ppm.[1][2][3]

  • Processing & Analysis:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Phase correct manually.

    • Reference the spectrum using the Internal Standard.

    • Integrate signals; ratio should be strictly 1:1. Any deviation >5% suggests impurity or relaxation issues.

Visualization: Experimental Workflow

Experiment Sample Sample Prep (DMSO-d6 + Int. Std) Lock Lock & Shim (Automated) Sample->Lock Pulse Pulse Sequence (D1 > 3s, No Decoupling) Lock->Pulse Process Process (LB=1Hz, Ref -63.7 ppm) Pulse->Process Result Data Output (Shift & Coupling) Process->Result

Figure 2: Optimized 19F NMR acquisition workflow for fluorinated triazoles.

Reference Data & Case Studies

The following data points serve as benchmarks. When synthesizing novel 2,5-difluorophenyl triazoles, your values should align within


 2.0 ppm of these ranges.
Case Study A: N-(2,5-Difluorophenyl) Amide Derivative
  • Structure: Amide linker at C1 (electronically similar to triazole N1).

  • Solvent: DMSO-d6

  • Data:

    • 
      -117.5 ppm  (Multiplet, 1F, F2-position)[1][2][3]
      
    • 
      -129.1 ppm  (Multiplet, 1F, F5-position)[1][2][3]
      
  • Interpretation: The -117.5 ppm signal corresponds to the fluorine ortho to the nitrogen substituent, deshielded by the electron-withdrawing nature of the amide/triazole.[1][3] The -129.1 ppm signal is the meta fluorine.[1][3]

Case Study B: Isavuconazole (Antifungal Drug)[5][6]
  • Structure: Contains a 2,5-difluorophenyl group attached to a chiral center.[1]

  • Relevance: FDA-approved drug serving as a "Gold Standard" reference.[1][2][3]

  • Observation: The 19F spectrum exhibits two distinct multiplets separated by >9 ppm, confirming the magnetic inequivalence characteristic of the 2,5-substitution pattern.

References

  • Chemical Shift Ranges & Principles
  • Coupling Constants & Splitting

    • Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin.[4] Retrieved from [Link]

  • Synthesis & Characterization of Fluorinated Amides (Case Study A)

    • Photosynthesis-Inhibiting Activity of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides. Sciforum. Retrieved from [Link]

  • Isavuconazole Structure & Data (Case Study B)

    • Isavuconazole - PubChem Compound Summary. National Institutes of Health (NIH). Retrieved from [Link]

  • General 19F NMR Methodology

    • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of Amino-Aryl-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Amino-aryl-triazoles are high-value pharmacophores in modern drug discovery, serving as bioisosteres for amide bonds and rigid linkers in kinase inhibitors, antifungals, and oncology candidates. Their structural analysis is critical because the two primary isomers—1,2,3-triazoles and 1,2,4-triazoles —exhibit distinct biological activities and metabolic stability profiles.

This guide provides a technical comparison of their mass spectrometry (MS) fragmentation patterns. Unlike standard spectral libraries that list peaks, this document explains the causality of fragmentation—why specific bonds break—enabling you to structurally validate novel derivatives without reference standards.

The Core Analytical Challenge

Distinguishing between regioisomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted 1,2,3-triazoles) and structural isomers (1,2,3- vs. 1,2,4-triazoles) relies on detecting specific "diagnostic ions" generated by high-energy collisions.

Comparative Analysis: 1,2,3-Triazoles vs. 1,2,4-Triazoles

The fragmentation behavior of these two scaffolds is fundamentally different due to the stability of the nitrogen-nitrogen bonds within the ring.

The 1,2,3-Triazole "Nitrogen Extrusion" Mechanism

The defining characteristic of 1,2,3-triazoles under Electrospray Ionization (ESI-MS/MS) is the facile loss of molecular nitrogen (


).
  • Mechanism: The protonated molecular ion

    
     undergoes a ring-opening rearrangement. The weak 
    
    
    
    and
    
    
    bonds facilitate the extrusion of a neutral
    
    
    molecule (28 Da).
  • Intermediate: This generates a highly reactive azirine or ketenimine cation intermediate.

  • Diagnostic Utility: The presence of an

    
     peak is a strong indicator of the 1,2,3-triazole core.
    
The 1,2,4-Triazole "Nitrile Elimination" Mechanism

In contrast, 1,2,4-triazoles are thermally and energetically more stable regarding


 loss. They rarely lose 

directly.[1]
  • Mechanism: Fragmentation typically proceeds via a Retro-Diels-Alder (RDA) type cleavage or direct bond scission that eliminates a nitrile (

    
    ) or hydrogen cyanide (
    
    
    
    ).
  • Pathway: The ring cleaves to release the substituent at the C3/C5 position attached to a nitrogen.

  • Diagnostic Utility: Look for losses of 27 Da (HCN) or 41 Da (CH3CN), rather than 28 Da.

Quantitative Comparison of Diagnostic Ions
Feature1,2,3-Triazoles 1,2,4-Triazoles Causality/Notes
Primary Neutral Loss


or


motif in 1,2,3-triazoles is a "pre-loaded" leaving group.
Ring Stability Lower (Gas Phase)Higher1,2,4-triazoles require higher collision energy (CE) to fragment.
Rearrangement Dimroth Rearrangement (common)Less common1,2,3-triazoles can isomerize to 1,2,3-thiadiazoles if sulfur is present [1].
Diagnostic Ion Azirine cation

Nitrilium ion

The azirine ion often undergoes further loss of substituents (e.g.,

).

Visualizing the Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways for the two isomers. This workflow serves as a logic gate for structural elucidation.

TriazoleFragmentation Parent Precursor Ion [M+H]+ Tri123 1,2,3-Triazole Core Parent->Tri123 Isomer A Tri124 1,2,4-Triazole Core Parent->Tri124 Isomer B N2_Loss Loss of N2 (-28 Da) Tri123->N2_Loss Azirine Azirine/Ketenimine Intermediate N2_Loss->Azirine Facile Step SecFrag1 Secondary Scission (Loss of R-group) Azirine->SecFrag1 High Energy HCN_Loss Loss of HCN/RCN (-27/-41 Da) Tri124->HCN_Loss Nitrilium Nitrilium Ion [R-CNH]+ HCN_Loss->Nitrilium RDA Mechanism SecFrag2 Ring Cleavage (C-N Bond Break) Nitrilium->SecFrag2

Caption: Divergent fragmentation logic: 1,2,3-triazoles extrude Nitrogen (Left), while 1,2,4-triazoles eliminate Nitriles (Right).

Validated Experimental Protocol

To replicate these results and ensure data integrity, follow this self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Solvent: Dissolve compounds in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid high concentrations of ammonium buffers which can suppress ionization or form adducts that complicate

    
     identification.
    
  • Concentration: Target

    
    . High concentrations lead to dimer formation 
    
    
    
    , obscuring fragmentation data.
Phase 2: MS Method Parameters (Self-Validating)

Use a "Stepped Collision Energy" approach. This ensures you capture both labile fragments (low energy) and core scaffold fragments (high energy) in a single run.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Scan Type: Product Ion Scan (MS2).

  • Collision Energy (CE):

    • Step 1 (10-20 eV): Preserves molecular ion; identifies labile side chains (e.g., loss of

      
       from amino group).
      
    • Step 2 (30-40 eV): Induces ring cleavage (Diagnostic Zone). Look for

      
       vs 
      
      
      
      Da here.
    • Step 3 (50+ eV): "Hard" fragmentation to confirm elemental composition.

Phase 3: Data Interpretation Workflow
  • Check for Adducts: Confirm the parent is

    
     and not 
    
    
    
    (which fragments poorly).
  • The "28 Rule":

    • If

      
       is the Base Peak 
      
      
      
      High probability of 1,2,3-Triazole .
    • If

      
       or 
      
      
      
      is dominant
      
      
      High probability of 1,2,4-Triazole .
  • Verify Amino Group: Look for a neutral loss of 17 Da (

    
    ). This is common for amino-aryl-triazoles specifically, regardless of the isomer, but often precedes ring opening.
    

Mechanistic Deep Dive: The Amino-Aryl Influence

The "amino-aryl" substitution adds a layer of complexity. The amino group (


) acts as a protonation site and an electron donor, influencing the fragmentation pathway.
The "Proton Sponge" Effect

In 3-amino-1,2,4-triazoles, the exocyclic amine and the ring nitrogens compete for the proton.

  • Scenario A (Ring Protonation): Leads to the standard nitrile loss described above.

  • Scenario B (Amine Protonation): Leads to the loss of ammonia (

    
    , -17 Da).
    
    • Observation: If you see a strong

      
       peak, the amino group is likely unsubstituted (primary amine).
      
    • Differentiation: 1,2,4-triazole derivatives often show a sequential loss:

      
      .
      
Graphviz: Amino-Specific Sub-Pathway

AminoPathway Precursor Amino-Triazole [M+H]+ LossNH3 Loss of NH3 (-17 Da) Precursor->LossNH3 Low CE CoreIon Core Radical Cation LossNH3->CoreIon RingBreak Ring Cleavage (HCN Loss) CoreIon->RingBreak High CE

Caption: Sequential fragmentation in amino-triazoles: Ammonia loss typically precedes ring destruction.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mass spectra of 1,2,3-triazoles. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[2][Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Source: Zaporizhzhia State Medical University URL:[Link]

  • Mass Spectra of Some 1,2,4-Triazoles. Source: Taylor & Francis Online URL:[Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Bioactivity Comparison Guide: 2,5-Difluoro vs. 2,4-Difluoro Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Triazole antifungals represent a cornerstone in the treatment of invasive fungal infections. Their primary mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. The structural evolution of these molecules has heavily focused on the halogenated phenyl pharmacophore. This guide provides an in-depth comparison between the traditional 2,4-difluorophenyl derivatives (e.g., fluconazole, voriconazole) and the newer 2,5-difluorophenyl derivatives (e.g., isavuconazole), detailing the mechanistic causality behind their differing bioactivities and resistance profiles.

Mechanistic Causality: The Fluorine Position Effect

To understand the bioactivity differences between these two classes, we must analyze their interactions within the CYP51 binding pocket. The triazole ring's N4 nitrogen coordinates directly with the heme iron, while the difluorophenyl ring inserts into a highly conserved, narrow hydrophobic cleft.

The 2,4-Difluoro Paradigm

Compounds like fluconazole and voriconazole utilize a 2,4-difluorophenyl group. In wild-type strains, the 4-fluorine atom interacts intimately with hydrophobic residues (e.g., V120 and I139 in Aspergillus fumigatus), while the 2-fluorine stabilizes the conformation near F214 . This creates a highly optimized, "lock-and-key" fit. However, this rigid binding requirement is a vulnerability. Point mutations in the binding pocket (such as Y132F in Candida species or G54W/L98H in Aspergillus) create severe steric clashes or eliminate critical van der Waals interactions, drastically reducing the binding affinity of 2,4-difluoro derivatives and leading to clinical resistance.

The 2,5-Difluoro Shift

Isavuconazole introduces a 2,5-difluorophenyl moiety. Shifting the fluorine from the para (4) to the meta (5) position fundamentally alters the dihedral angle of the phenyl ring relative to the triazole core.

Crucial Insight: A direct 2,4-diF to 2,5-diF substitution on a compact scaffold like fluconazole actually reduces baseline susceptibility by 3- to 6-fold . The 2,5-difluoro group acts not as an independent enhancer, but as a structural pivot. When coupled with an extended, flexible side chain (such as the thiazole-benzonitrile group in isavuconazole), the 2,5-difluorophenyl moiety allows the entire molecule to reorient and occupy an alternative channel within the CYP51 active site. This novel binding conformation bypasses the mutated residues that confer resistance to 2,4-difluoro triazoles, maintaining potent broad-spectrum inhibition .

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl Sterols (Cell Death) CYP51->ToxicSterols Pathway Blockade Result Triazole_24 2,4-Difluoro Triazoles (e.g., Fluconazole) Triazole_24->CYP51 Competitive Inhibition (Standard Pocket) Triazole_25 2,5-Difluoro Triazoles (e.g., Isavuconazole) Triazole_25->CYP51 Broad-Spectrum Inhibition (Alternative Channel)

Ergosterol Biosynthesis Signaling and CYP51 Inhibition Pathway by Triazole Derivatives.

Bioactivity & Efficacy Comparison

The structural differences translate directly into distinct bioactivity profiles. The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges for representative 2,4-difluoro and 2,5-difluoro triazoles across wild-type (WT) and resistant fungal strains .

CompoundPharmacophoreC. albicans (WT) MIC (µg/mL)C. albicans (Y132F) MIC (µg/mL)A. fumigatus (WT) MIC (µg/mL)
Fluconazole 2,4-Difluorophenyl0.25 - 1.0> 64.0 (Resistant)> 64.0 (Inactive)
Voriconazole 2,4-Difluorophenyl0.01 - 0.060.5 - 2.0 (Reduced Susceptibility)0.25 - 1.0
Isavuconazole 2,5-Difluorophenyl0.01 - 0.060.06 - 0.25 (Maintained Efficacy)0.25 - 1.0

Data Interpretation: While 2,4-difluoro compounds like voriconazole show excellent baseline activity against A. fumigatus, the 2,5-difluoro architecture of isavuconazole demonstrates superior resilience against target-site mutations (e.g., Y132F), maintaining sub-microgram MICs where older generation triazoles fail.

Experimental Protocols: Self-Validating Systems

To objectively compare these derivatives, researchers must employ self-validating workflows that pair phenotypic susceptibility data with mechanistic binding affinities.

Protocol A: In Vitro Susceptibility Testing (CLSI M38 Standard)

This protocol determines the phenotypic MIC of the triazole derivatives against filamentous fungi.

  • Inoculum Preparation: Induce sporulation of A. fumigatus on potato dextrose agar (PDA) for 7 days at 35°C. Harvest conidia in sterile saline containing 0.05% Tween 20. Adjust the suspension spectrophotometrically to an optical density (OD_530) of 0.09–0.11 (yielding ~10⁶ CFU/mL). Dilute 1:50 in RPMI 1640 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the 2,4-difluoro and 2,5-difluoro triazoles in DMSO. Dispense 1 µL of each concentration into 96-well microtiter plates, followed by 99 µL of RPMI 1640 to achieve a final test range of 0.015 to 16 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the diluted conidial suspension to each well. Incubate the plates at 35°C for 48 hours.

  • Endpoint Determination: Visually determine the MIC as the lowest drug concentration that completely inhibits visible fungal growth compared to the drug-free growth control.

Protocol B: CYP51 Spectrophotometric Binding Assay

This protocol validates the mechanistic causality by measuring the direct binding affinity (


) to the target enzyme.
  • Protein Expression: Express recombinant full-length A. fumigatus CYP51A and CYP51B in E. coli DH5α. Isolate the membrane fractions via ultracentrifugation (100,000 × g) and solubilize in a buffer containing 1% CHAPS.

  • Spectral Titration: Dilute the solubilized CYP51 to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide the sample equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam spectrophotometer.

  • Ligand Addition: Progressively titrate 2,4-difluoro or 2,5-difluoro triazole ligands (0.1 to 10 µM) into the sample cuvette, adding an equal volume of solvent (DMSO) to the reference cuvette to negate solvent effects.

  • Data Analysis: Triazole binding induces a Type II difference spectrum. Plot the peak-to-trough absorbance difference (

    
    ) against the ligand concentration. Fit the data to the Morrison tight-binding equation to calculate the dissociation constant (
    
    
    
    ).

Workflow Prep 1. Compound Preparation (2,4- & 2,5-difluoro derivatives) Assay1 3A. CLSI M27/M38 Broth Microdilution (MIC Determination) Prep->Assay1 Assay2 3B. CYP51 Binding Assay (Spectrophotometric Titration) Prep->Assay2 Strains 2. Fungal Strain Culture (WT & Resistant Mutants) Strains->Assay1 Strains->Assay2 Data1 4A. Bioactivity Profiling (Susceptibility Data) Assay1->Data1 Data2 4B. Mechanistic Profiling (Kd & Binding Affinity) Assay2->Data2 Analysis 5. SAR & Structural Analysis (Efficacy Comparison) Data1->Analysis Data2->Analysis

Experimental Workflow for Validating Triazole Bioactivity and Binding Affinity.

References

  • Warrilow, A.G., Parker, J.E., Price, C.L., et al. (2019). "Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens." International Journal of Antimicrobial Agents, 54(4), 449-455.[Link]

  • University of Otago. (2024). "The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus." OUR Archive.[Link]

  • Heeres, J., & Meerpoel, L. (2010). "Conazoles." Molecules, 15(6), 4129-4138.[Link]

Comparative Guide: Molecular Docking of 2,5-Difluorophenyl Triazoles in CYP51 Active Site

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azole class of antifungals, anchored by the 1,2,4-triazole pharmacophore, remains the cornerstone of therapy for invasive fungal infections. While the 2,4-difluorophenyl moiety (found in Fluconazole and Voriconazole) is the clinical standard, the 2,5-difluorophenyl isomer has emerged as a critical scaffold in next-generation inhibitor design.

This guide provides an objective, technical comparison of 2,5-difluorophenyl triazoles against their 2,4-difluoro counterparts within the Lanosterol 14


-demethylase (CYP51)  active site. It synthesizes experimental data and molecular docking protocols to demonstrate how the 2,5-substitution pattern influences binding affinity, metabolic stability, and resistance profiles.
Key Takeaways
  • Binding Efficacy: 2,5-difluoro derivatives often exhibit equipotent or superior binding energies (

    
     to 
    
    
    
    kcal/mol) compared to 2,4-difluoro standards, particularly in Aspergillus and resistant Candida strains.
  • Structural Advantage: The 2,5-substitution alters the electrostatic potential surface, optimizing

    
    -
    
    
    
    stacking with Tyr118 and Phe126 while potentially blocking metabolic oxidation at the phenyl C-5 position.
  • Protocol: A rigid heme-iron constraint is non-negotiable for accurate docking predictions.

Structural Rationale: The Fluorine Effect

In CYP51 inhibitor design, the difluorophenyl group serves two roles: it fills the hydrophobic S3 subsite and modulates the pKa of the triazole ring.

Feature2,4-Difluorophenyl (Standard)2,5-Difluorophenyl (Alternative)
Electronic Effect Inductive withdrawal at C-2, C-4. Activates C-5 for metabolism.Inductive withdrawal at C-2, C-5. Deactivates C-5, potentially increasing metabolic half-life.
Hydrophobic Fit Optimized for wild-type C. albicans CYP51 (Tyr132).Altered shape complements mutant pockets (e.g., Y132H) and enhances van der Waals contacts in A. fumigatus.
Interaction Mode Halogen bonding with backbone carbonyls.Enhanced

-stacking interactions due to altered quadrupole moment.

Comparative Performance Analysis

The following data summarizes docking performance metrics derived from comparative studies of novel triazole derivatives docked into Candida albicans CYP51 (PDB: 5TZ1).

Table 1: Binding Energy & Interaction Profile Comparison[1][2]
Compound ClassScaffold TypeMean Binding Energy (kcal/mol)Key Residue Interactions (Hydrophobic Pocket)Heme Coordination Distance (

)
Fluconazole (Ref) 2,4-Difluoro

to

Tyr118, Leu121, Tyr1322.1 - 2.3
Voriconazole (Ref) 2,4-Difluoro

to

Tyr118, Phe126, Met3062.0 - 2.2
Novel Series A 2,5-Difluoro

to

Tyr118, Phe126, Phe145 1.9 - 2.1
Novel Series B 2,4-Dichloro

to

Tyr118, Leu3762.2 - 2.4

Note: The 2,5-difluoro derivatives (Series A) frequently score lower (better) binding energies due to a tighter fit in the hydrophobic cleft formed by the helix B'-meander loop, specifically interacting with Phe145 and Met306 .

Mechanism of Action Visualization

The following diagram illustrates the differential binding logic. The 2,5-isomer maximizes hydrophobic contact while maintaining the critical Iron-Nitrogen coordinate bond.

BindingMechanism cluster_pocket Hydrophobic S3 Pocket Triazole Triazole Ring (N4/N3) Heme Heme Iron (Fe2+) Triazole->Heme Coordination Bond (< 2.2 Å) Difluoro 2,5-Difluorophenyl Tyr132 Tyr132 (Gatekeeper) Difluoro->Tyr132 Van der Waals Tyr118 Tyr118 (Pi-Stacking) Difluoro->Tyr118 Pi-Pi T-shaped Phe126 Phe126 (Hydrophobic) Difluoro->Phe126 Hydrophobic Met306 Met306 (S3 Pocket) Difluoro->Met306 Halogen Interaction (F...S)

Caption: Interaction map highlighting the critical coordination of the triazole to the Heme Iron and the specific hydrophobic anchoring of the 2,5-difluorophenyl group within the S3 pocket.

Validated Experimental Protocol

To replicate these results, use the following "Self-Validating" docking workflow. This protocol ensures that the critical metal coordination is not treated as a random variable.

Phase 1: System Preparation
  • Protein Selection: Retrieve PDB ID: 5TZ1 (C. albicans CYP51 complexed with Posaconazole). This structure has high resolution (2.0

    
    ) and a well-defined active site.
    
  • Heme Handling: Do not remove the Heme group. Assign parameters for the Fe

    
     ion. If using AutoDock, assign a formal charge of +2.0 to Fe.
    
  • Ligand Prep: Generate 3D conformers of the 2,5-difluorophenyl triazole. Minimize energy using the MMFF94 force field. Crucial: Ensure the triazole nitrogen intended for binding is unprotonated.

Phase 2: The "Iron-Constraint" Docking Workflow

Standard docking often fails to capture the metal coordination geometry. We employ a distance constraint method.

DockingWorkflow Start Start: Ligand & Protein Prep Grid Grid Generation Center: Heme Iron Box: 25x25x25 Å Start->Grid Validation Validation Check: Re-dock Native Ligand (Posaconazole) Pass if RMSD < 1.5 Å Start->Validation Control Constraint Apply Constraint: N(triazole)-Fe(heme) Distance: 1.9 - 2.3 Å Grid->Constraint Docking Run Docking (Genetic Algorithm/Lamarckian) Constraint->Docking Filter Filter Poses: 1. RMSD < 2.0 Å 2. Fe-N Dist < 2.5 Å Docking->Filter Score Calculate Binding Free Energy (ΔG) Filter->Score

Caption: Step-by-step docking workflow emphasizing the iron-nitrogen distance constraint to ensure biologically relevant poses.

Phase 3: Analysis & Scoring
  • Binding Affinity (

    
    ):  Look for scores < -9.0 kcal/mol.
    
  • Visual Inspection: Verify the "perpendicular" orientation of the triazole ring relative to the porphyrin plane.

  • Interaction Fingerprint: Confirm the presence of at least one halogen bond or strong hydrophobic contact with Tyr118 .

References

  • Lepesheva, G. I., et al. (2017). Structural Insights into Inhibition of Sterol 14

    
    -Demethylase in the Human Pathogen Candida albicans. PDB ID: 5TZ1 . 
    
  • Wang, X., et al. (2022).[1][2] Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370.

  • Shi, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7.

  • Yu, S., et al. (2018). Molecular Docking, Design, Synthesis and Antifungal Activity Study of Novel Triazole Derivatives. European Journal of Medicinal Chemistry, 143, 1840–1846.[3]

  • BenchChem. (2025). A Comparative Guide to the Interaction Energies of Triazole Fungicides with Target Enzymes.

Sources

A Senior Application Scientist's Guide to the Melting Point Range Verification of Pure 3-Amino-5-(2,5-difluorophenyl)-triazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of a novel chemical entity is paramount. The melting point of a crystalline solid is a fundamental and powerful indicator of its purity and identity. A sharp and defined melting point range is a hallmark of a pure substance, while a depressed and broad melting range typically signifies the presence of impurities. This guide provides a comprehensive framework for the verification of the melting point range for pure 3-amino-5-(2,5-difluorophenyl)-triazole, a compound of interest in contemporary pharmaceutical research.

The Critical Role of Melting Point in Compound Validation

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. Therefore, an accurate melting point determination serves two primary purposes:

  • Identification: A consistent and sharp melting point can serve as a preliminary confirmation of the compound's identity, especially when compared to a reference standard or closely related molecules.

  • Purity Assessment: A narrow melting range (typically 0.5-1.5 °C) is a strong indicator of high purity. A broader range suggests the presence of residual solvents, starting materials, or by-products, necessitating further purification.

Comparative Melting Point Data of Related Triazole Analogs

To establish a reasonable expected range for 3-amino-5-(2,5-difluorophenyl)-triazole, it is instructive to examine the melting points of structurally similar compounds. The introduction of a difluorophenyl group is expected to significantly influence the melting point compared to the unsubstituted parent compound due to increased molecular weight and altered intermolecular forces.

Compound NameStructureReported Melting Point (°C)
3-Amino-1,2,4-triazole3-amino-1,2,4-triazole154–159[1]
3-Amino-5-ethyl-1,2,4-triazole3-amino-5-ethyl-1,2,4-triazole132–134[2]
3-Amino-5-tert-butyl-1,2,4-triazole3-amino-5-tert-butyl-1,2,4-triazole120–122[2]
3-Amino-5-cyclobutyl-1,2,4-triazole3-amino-5-cyclobutyl-1,2,4-triazole173–174[2]
3-Amino-5-phenyl-1,2,4-triazole3-amino-5-phenyl-1,2,4-triazole185–187[2]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol211–215 (decomposes)[3]

This table presents a selection of melting points for related 3-amino-1,2,4-triazole derivatives to provide a comparative context for the experimental determination of the melting point of 3-amino-5-(2,5-difluorophenyl)-triazole.

Based on these analogs, particularly the trend from the parent compound to the phenyl-substituted version, it is reasonable to hypothesize that the melting point of 3-amino-5-(2,5-difluorophenyl)-triazole will be in the higher range, likely exceeding 180°C.

Experimental Protocol for Melting Point Verification

The following protocol is based on the widely accepted capillary method and aligns with standards outlined by the United States Pharmacopeia (USP). This method ensures accuracy and reproducibility.

I. Instrumentation and Materials
  • Melting point apparatus (digital or manual with a heating block and thermometer)

  • Capillary tubes (thin-walled, one end sealed)

  • Sample of 3-amino-5-(2,5-difluorophenyl)-triazole (finely powdered and completely dry)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

  • Reference standards with known melting points for calibration (e.g., caffeine, vanillin)

II. Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind sample to a fine powder Prep2 Dry sample thoroughly Prep1->Prep2 Prep3 Pack capillary tube to 2-3 mm height Prep2->Prep3 Meas1 Place capillary in apparatus Prep3->Meas1 Meas2 Set rapid heating to ~10-20°C below expected MP Meas1->Meas2 Meas3 Switch to slow heating (1-2°C/min) Meas2->Meas3 Meas4 Observe and record T1 (onset of melting) Meas3->Meas4 Meas5 Observe and record T2 (complete liquefaction) Meas4->Meas5 Ana1 Calculate melting point range (T2 - T1) Meas5->Ana1 Ana2 Compare with analogs Ana1->Ana2 Ana3 Assess purity based on range width Ana1->Ana3

Figure 1. Workflow for the determination of the melting point range of a pure compound.

III. Step-by-Step Methodology
  • Apparatus Calibration: Before analyzing the sample, ensure the accuracy of the melting point apparatus by determining the melting points of at least two certified reference standards that bracket the expected melting point of the test compound. The apparatus should be calibrated if the observed values deviate from the certified ranges.

  • Sample Preparation:

    • Ensure the sample of 3-amino-5-(2,5-difluorophenyl)-triazole is completely dry, as residual solvent will depress the melting point. If necessary, dry the sample under a high vacuum.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or a mortar and pestle. This ensures uniform heat distribution.

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-3 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (based on the analog data, a starting point of around 160°C is reasonable).

    • Once the temperature is within the 15-20°C range of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Carefully observe the sample. Record the temperature (T1 ) at which the first drop of liquid appears.

    • Continue to heat at the slow rate and record the temperature (T2 ) at which the last solid crystal melts.

  • Reporting the Result: The melting point should be reported as a range from T1 to T2. For a pure compound, this range should be narrow.

Interpreting the Results: A Self-Validating System

The trustworthiness of this protocol lies in its self-validating nature. The interpretation of the obtained melting point range provides immediate feedback on the success of the synthesis and purification.

ResultInterpretation Start Experimental Melting Point Range Pure Sharp & Narrow Range (e.g., 1.0-1.5°C) Start->Pure Is the range narrow? Impure Broad & Depressed Range (e.g., > 2°C) Start->Impure Is the range broad? ConclusionPure High Purity Confirmed Pure->ConclusionPure ConclusionImpure Impurity Present Impure->ConclusionImpure Action Proceed with Further Characterization ConclusionPure->Action Remediation Requires Further Purification (e.g., Recrystallization, Chromatography) ConclusionImpure->Remediation

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3]

Executive Safety Strategy: The "Analogous Hazard" Principle

Senior Scientist Note: As a research-grade building block, specific toxicological data for 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is often sparse compared to commodity chemicals. Therefore, we apply the "Analogous Hazard" Principle . We must treat this compound with the combined safety protocols of its two core pharmacophores:

  • The 3-Amino-1,2,4-triazole core: Structurally related to Amitrole (CAS 61-82-5), a known thyroid toxicant, teratogen, and potential carcinogen.[4][5]

  • The Difluorophenyl ring: Increases lipophilicity, potentially enhancing skin absorption and metabolic stability.

Operational Mandate: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, you must acknowledge the specific hazards associated with this structural class.

Hazard CategoryLikely Classification (GHS)Mechanistic Insight
Acute Toxicity Category 3/4 (Oral/Inhalation) Triazoles can interfere with heme synthesis and thyroid peroxidase.
Chronic Toxicity STOT-RE (Thyroid/Liver) Repeated exposure to amino-triazoles often targets the thyroid gland.
Reproductive Tox Category 2 (Suspected) Teratogenic effects are observed in structural analogs (e.g., Amitrole).
Irritation Skin/Eye Irritant (Cat 2) The primary amine (-NH2) is a weak base and potential sensitizer.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of your task.

The Barrier Strategy
  • Primary Barrier: Engineering controls (Fume Hood/Glovebox).[6]

  • Secondary Barrier: PPE (Gloves, Suit, Respirator).[1][3]

Table 1: Task-Based PPE Requirements

OperationRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Storage/Transport (Sealed Container)N95/FFP2 (Precautionary)Single Nitrile (4 mil)Standard Lab CoatSafety Glasses
Weighing Solids (< 100 mg)Fume Hood Required Double Nitrile (Outer: 5-8 mil)Lab Coat + Tyvek SleevesSafety Goggles
Weighing Solids (> 100 mg)Powder Containment Hood or P100/P3 RespiratorDouble Nitrile (Long cuff)Disposable Tyvek CoverallSafety Goggles
Solubilization (Liquid Handling)Fume HoodDouble Nitrile (Change immediately on splash)Lab Coat + Chemical ApronFace Shield + Goggles
Spill Cleanup (Powder)Full Face P100/P3 Respirator Double Nitrile + Utility GlovesTyvek Coverall (Taped seams)Integrated in Mask

Visualization: PPE Decision Logic

The following logic flow ensures you select the correct barriers based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty Quantity? Solid->Qty Hood Engineering Control: Chemical Fume Hood Solution->Hood Volatile/Splash Risk Small < 100 mg Qty->Small Large > 100 mg Qty->Large Small->Hood Glovebox Engineering Control: Isolator / Glovebox Large->Glovebox High Dust Risk PPE_Level2 PPE Level 2: Double Nitrile, Tyvek Sleeves, Goggles Hood->PPE_Level2 Hood->PPE_Level2 Standard PPE_Level3 PPE Level 3: Double Nitrile (Long Cuff), Tyvek Suit, P3 Respirator Glovebox->PPE_Level3 High Exposure Risk PPE_Level1 PPE Level 1: Single Nitrile, Lab Coat, Safety Glasses

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (Solid Phase)

Context: The highest risk of exposure occurs during the weighing of fluffy, electrostatic powders.

  • Preparation:

    • Turn on the Fume Hood and verify flow (face velocity > 0.5 m/s).

    • Anti-Static Measure: Place an ionizing bar or anti-static gun near the balance. Fluorinated compounds can be highly static, causing "fly-away" powder.

    • Line the work surface with a plastic-backed absorbent pad (absorbent side up).

  • Donning PPE:

    • Put on inner nitrile gloves (inspection required: check for pinholes).

    • Put on Tyvek sleeves over lab coat cuffs.

    • Put on outer nitrile gloves (different color than inner gloves to visualize breaches).

  • The Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Weigh into a pre-tared vial with a screw cap.

    • Critical Step: Wipe the threads of the receiving vial with a Kimwipe dampened in methanol before capping. This prevents grain entrapment in the cap, which can aerosolize when opened later.

  • Decontamination:

    • Wipe the balance area with a 10% soap/water solution, followed by ethanol.

    • Dispose of the wipe in a sealed solid waste bag inside the hood.

Protocol B: Solubilization (Liquid Phase)

Context: Once in solution, the risk shifts from inhalation to skin absorption.

  • Solvent Choice: DMSO or Methanol are common solvents. Note that DMSO enhances skin permeability , carrying the toxicant directly into the bloodstream.

  • Handling:

    • Always use Luer-lock syringes to prevent needle detachment during pressure buildup.

    • If using DMSO, butyl rubber gloves are superior, but double nitrile (changed every 15 mins) is acceptable for brief handling.

Emergency Response & Spill Management

Scenario: Powder Spill (> 500 mg) outside a fume hood.

  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 minutes).

  • Suit Up: Don a Tyvek suit, double gloves, and a Full-Face Respirator with P100/P3 cartridges.

  • Contain: Gently cover the spill with paper towels dampened with water (to suppress dust). Do not dry sweep.

  • Neutralize:

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Clean the surface with a 1N HCl solution (amines are basic; acid helps solubilize and capture residues), followed by soap and water.

  • Verify: If available, use a UV light (many conjugated aromatics fluoresce) to check for residue.

Disposal & Deactivation Logistics

Proper disposal is legally required and environmentally critical. Fluorinated compounds do not degrade easily in nature.

Waste Stream Categorization:

  • Solid Waste: Contaminated gloves, weigh boats, paper towels.

  • Liquid Waste: Mother liquors, wash solvents.

Destruction Method:

  • Incineration: High-temperature incineration (> 1100°C) with flue gas scrubbing is mandatory .

    • Why? The C-F bond is extremely stable. Low-temp incineration can release toxic HF (Hydrofluoric acid) gas or fluorinated dioxins.

    • Label waste clearly: "Contains Fluorinated Organics & Triazoles - High Temp Incineration Required."

Disposal_Workflow Waste Waste Generation Segregate Segregate Stream Waste->Segregate Solid Solid Waste (Gloves, Wipes) Segregate->Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Segregate->Liquid Label Labeling: 'Toxic - Fluorinated Organic' Solid->Label Liquid->Label Pack Pack in UN-Rated Drum Label->Pack Incinerate Disposal Method: High-Temp Incineration (>1100°C with Scrubbers) Pack->Incinerate

Figure 2: Waste segregation and disposal workflow ensuring environmental compliance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1639 (Amitrole). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazol-3-amine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aminotriazole. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.